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  • Product: 1-(Oxolan-2-yl)propan-2-one
  • CAS: 1073-73-0

Core Science & Biosynthesis

Foundational

Physical and chemical properties of 1-(Oxolan-2-yl)propan-2-one

This guide is structured as a technical monograph for researchers requiring precise data on 1-(Oxolan-2-yl)propan-2-one . CAS Registry Number: 1073-73-0 Synonyms: (Tetrahydrofuran-2-yl)acetone; 1-(Tetrahydro-2-furanyl)-2...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a technical monograph for researchers requiring precise data on 1-(Oxolan-2-yl)propan-2-one .

CAS Registry Number: 1073-73-0 Synonyms: (Tetrahydrofuran-2-yl)acetone; 1-(Tetrahydro-2-furanyl)-2-propanone

Executive Summary & Chemical Identity

1-(Oxolan-2-yl)propan-2-one is a bifunctional heterocyclic building block featuring a tetrahydrofuran (THF) ring substituted at the C2 position with a 2-oxopropyl group. It serves as a critical intermediate in the synthesis of complex polyketides, non-natural amino acids, and chiral pharmaceutical scaffolds.

Critical Disambiguation: Researchers often confuse this compound with "Tetrahydrofurfuryl acetone" (4-(tetrahydrofuran-2-yl)butan-2-one, CAS 5969-17-2), which contains an additional methylene group in the alkyl chain. This guide focuses strictly on the C7 propyl-ketone derivative (CAS 1073-73-0).[1][2]

Table 1: Physicochemical Profile
PropertyValueNotes
Molecular Formula C₇H₁₂O₂
Molecular Weight 128.17 g/mol
CAS Number 1073-73-0
Appearance Colorless to pale yellow liquid
Boiling Point ~85–90 °C at 15 mmHgEst.[1][2][3][4][5][6][7][8] based on homologs
Density 1.02 ± 0.05 g/mLEst.[2] vs. 4-(THF)-2-butanone
Solubility Miscible in EtOH, DCM, THF; Soluble in water
Chirality 1 Stereocenter (C2 of THF ring)Typically supplied as racemate

Molecular Architecture & Spectroscopy

The molecule's reactivity is defined by the interplay between the ether oxygen (Lewis basic) and the pendant ketone (electrophilic).[9]

Spectroscopic Signature (Predicted)
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 4.0–4.2 (m, 1H): Methine proton at the THF C2 position (chiral center).

    • δ 3.7–3.9 (m, 2H): Methylene protons adjacent to the ether oxygen (THF C5).

    • δ 2.6–2.8 (dd, 2H): Methylene protons alpha to the ketone (linking chain).

    • δ 2.15 (s, 3H): Methyl ketone singlet.

    • δ 1.5–2.0 (m, 4H): Remaining THF ring methylene protons.

  • IR Spectrum:

    • 1715 cm⁻¹: Strong C=O stretching vibration (Ketone).[2][9]

    • 1060–1100 cm⁻¹: C–O–C asymmetric stretch (Ether).[2]

    • No O–H stretch: Distinguishes from ring-opened alcohol byproducts.[2]

Synthetic Methodologies

Unlike the C8 analog (produced via aldol condensation of furfural and acetone), the C7 target requires specific chain-shortening or direct allylation strategies.[9] The most robust laboratory scale synthesis involves the Wacker Oxidation of 2-Allyltetrahydrofuran .[2]

Protocol: Wacker Oxidation of 2-Allyltetrahydrofuran

This pathway converts the terminal alkene of 2-allyltetrahydrofuran directly into the methyl ketone.[2]

Reagents: PdCl₂ (Catalyst), CuCl (Co-catalyst), O₂ (Oxidant), DMF/H₂O.

  • Catalyst Activation: In a 3-neck flask, dissolve PdCl₂ (0.1 eq) and CuCl (1.0 eq) in DMF:H₂O (7:1).[2] Stir under O₂ atmosphere (balloon) for 1 hour until the solution darkens.

  • Addition: Add 2-Allyltetrahydrofuran (1.0 eq) dropwise at room temperature.

  • Reaction: Heat to 50°C under O₂ atmosphere. Monitor by TLC/GC for disappearance of the alkene.

  • Workup: Dilute with Et₂O, wash with 1N HCl (to remove Cu salts) and brine.

  • Purification: Distill under reduced pressure. Note: Check for peroxides before distillation.[9]

Synthesis cluster_cycle Catalytic Cycle Precursor 2-Allyltetrahydrofuran (C7H12O) Inter Pd-Alkene Complex Precursor->Inter PdCl2, CuCl DMF/H2O Target 1-(Oxolan-2-yl)propan-2-one (CAS 1073-73-0) Inter->Target O2 (Wacker Oxidation) -Pd(0) -> Pd(II)

Figure 1: Wacker Oxidation pathway for the synthesis of 1-(Oxolan-2-yl)propan-2-one.

Chemical Reactivity & Applications

The molecule serves as a "chiral pool" mimic, offering a pre-formed THF ring for complex synthesis.[2]

A. Reductive Amination (Pharma Intermediate)

The ketone moiety undergoes facile reductive amination to form secondary amines, a common motif in CNS-active drugs.[2][9]

  • Conditions: R-NH₂, NaBH(OAc)₃, DCE, 25°C.

  • Mechanism: Formation of iminium ion followed by hydride delivery.[2] The adjacent THF ring may induce diastereoselectivity if a chiral amine is used.[2]

B. Grignard Addition (Tertiary Alcohol Synthesis)

Addition of organolithium or Grignard reagents to the ketone yields tertiary alcohols containing the THF ring.[2][9]

  • Stereochemistry: The existing chiral center at C2 of the THF ring exerts 1,3-asymmetric induction, often favoring the anti-Cram product (depending on chelation control).

Reactivity Core 1-(Oxolan-2-yl)propan-2-one Amination Reductive Amination (R-NH2, NaBH(OAc)3) Core->Amination Grignard Grignard Addition (R-MgBr) Core->Grignard Peroxide Peroxidation (O2, Time) Core->Peroxide Storage Hazard ProductA 2-Aminoalkyl-THF (Drug Scaffolds) Amination->ProductA ProductB Tertiary Alcohol (Chiral Building Block) Grignard->ProductB Hazard Explosive Peroxides Peroxide->Hazard

Figure 2: Divergent reactivity profile and storage hazards.[2]

Handling, Stability & Safety

As an ether-ketone hybrid, this molecule presents specific safety challenges that must be managed via a self-validating safety protocol.

Peroxide Formation (Critical Hazard)

Like all tetrahydrofuran derivatives, the hydrogen on the carbon alpha to the ether oxygen (C2) is susceptible to autoxidation, forming explosive hydroperoxides.[9]

  • Test Protocol: Use starch-iodide paper or quantofix peroxide strips prior to any distillation or heating.[2]

  • Inhibition: Store with BHT (Butylated hydroxytoluene) stabilizer if not intended for immediate catalytic use.[2]

  • Quenching: If peroxides are detected (>10 ppm), treat with ferrous sulfate or sodium bisulfite solution before processing.[9]

Storage & PPE[2][3]
  • Atmosphere: Store under dry Nitrogen or Argon.[2]

  • Temp: 2–8°C (Refrigerated) to slow autoxidation.

  • PPE: Butyl rubber gloves (THF permeates nitrile rapidly).[2][9] Splash goggles.

References

  • Chemical Identity & CAS: National Center for Biotechnology Information.[2] PubChem Compound Summary for CID 12204689, 1-(Tetrahydro-2-furanyl)acetone.[2] [Link]

  • Wacker Oxidation Methodology: Tsuji, J. (1984).[2][9] "Synthetic Applications of the Palladium-Catalyzed Oxidation of Olefins to Ketones". Synthesis. (General reference for Wacker oxidation of terminal olefins).

Sources

Exploratory

CAS number and alternative names for 1-(Oxolan-2-yl)propan-2-one

This guide serves as a technical reference for 1-(Oxolan-2-yl)propan-2-one (CAS 1073-73-0), a saturated heterocyclic ketone utilized primarily as a specialized intermediate in organic synthesis and flavor chemistry resea...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for 1-(Oxolan-2-yl)propan-2-one (CAS 1073-73-0), a saturated heterocyclic ketone utilized primarily as a specialized intermediate in organic synthesis and flavor chemistry research.[1][2]

[1][2]

Executive Summary & Chemical Identity

1-(Oxolan-2-yl)propan-2-one , also known as (Tetrahydrofurfuryl)acetone , is the saturated derivative of the common flavoring agent furfuryl acetone.[1][2] Unlike its unsaturated counterpart, this compound features a fully reduced tetrahydrofuran (oxolane) ring, imparting distinct solubility profiles and chemical stability. It serves as a versatile C7 building block in the synthesis of complex pharmaceutical scaffolds, particularly for introducing the tetrahydrofuran moiety—a pharmacophore often associated with improved aqueous solubility and metabolic stability in drug candidates.

Chemical Identity Table
ParameterDetail
CAS Registry Number 1073-73-0
IUPAC Name 1-(Oxolan-2-yl)propan-2-one
Alternative Names (Tetrahydrofuran-2-yl)acetone; Tetrahydrofurfuryl acetone; 1-(Tetrahydro-2-furanyl)-2-propanone
Molecular Formula C₇H₁₂O₂
Molecular Weight 128.17 g/mol
SMILES CC(=O)CC1OCCC1
InChI Key KWBQKUZVJVKXHI-UHFFFAOYSA-N

Physicochemical Profile

The following data aggregates experimental values and calculated estimates based on structural analogs (e.g., tetrahydrofurfuryl alcohol).

PropertyValueNotes
Appearance Colorless to pale yellow liquidTypical of low-MW ketones
Boiling Point ~185–190 °C (at 760 mmHg)Estimated.[1][2] Slightly higher than furfuryl acetone (179 °C) due to ring saturation effects.
Density 1.02 ± 0.05 g/cm³Predicted
Solubility Soluble in Ethanol, Ether, DCMMiscible with most organic solvents; moderate water solubility.
LogP ~0.35Indicates good membrane permeability potential.
Flash Point ~70–75 °CEstimated (Combustible Liquid)

Synthesis Protocol: Catalytic Hydrogenation

The primary route to CAS 1073-73-0 is the selective hydrogenation of Furfuryl Acetone (CAS 14371-10-9).[1][2] This process reduces the aromatic furan ring to a tetrahydrofuran ring while preserving the exocyclic ketone functionality.

Reaction Pathway

The synthesis relies on heterogeneous catalysis using Palladium on Carbon (Pd/C) or Raney Nickel to saturate the diene system of the furan ring.

Hydrogenation_Pathway Start Furfuryl Acetone (CAS 14371-10-9) Intermediate Dihydro- intermediate (Transient) Start->Intermediate H₂ / Cat H2 H₂ (gas) (3-5 atm) H2->Start Catalyst Cat: 5% Pd/C or Raney Ni Catalyst->Start Product 1-(Oxolan-2-yl)propan-2-one (CAS 1073-73-0) Intermediate->Product H₂ / Cat

Figure 1: Catalytic hydrogenation pathway converting the aromatic furan ring to the saturated oxolane ring.[1][2]

Experimental Procedure

Objective: Synthesis of 1-(Oxolan-2-yl)propan-2-one via hydrogenation. Scale: 50 mmol (approx. 6.9 g of precursor).

Reagents:
  • Precursor: Furfuryl Acetone (1-(2-Furanyl)-2-propanone), >98% purity.[1][2]

  • Solvent: Methanol or Ethanol (anhydrous).

  • Catalyst: 5% Palladium on Carbon (Pd/C) (approx. 5-10 wt% loading).[1][2]

  • Gas: Hydrogen (H₂), balloon or low-pressure cylinder.[1][2]

Step-by-Step Protocol:
  • Preparation: In a high-pressure hydrogenation bottle (Parr flask) or a heavy-walled round bottom flask, dissolve 6.9 g (50 mmol) of Furfuryl Acetone in 50 mL of anhydrous Methanol.

  • Catalyst Addition: Carefully add 0.35 g of 5% Pd/C.

    • Caution: Pd/C is pyrophoric when dry. Wet with solvent immediately.[1][2]

  • Purging: Seal the vessel. Evacuate air and backfill with Nitrogen (N₂) three times. Then, evacuate and backfill with Hydrogen (H₂) three times.

  • Reaction: Pressurize the vessel to 3–5 atm (45–75 psi) of H₂. Agitate (shake or stir vigorously) at room temperature (20–25 °C).

    • Note: Reaction is exothermic. Monitor temperature.

    • Duration: Typically 4–12 hours. Monitor consumption of H₂ or check reaction progress via TLC/GC.

  • Filtration: Once the starting material is consumed (verified by GC-MS), vent the H₂ and purge with N₂. Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with 20 mL Methanol.

  • Isolation: Concentrate the filtrate under reduced pressure (Rotary Evaporator) to remove the solvent.

  • Purification: Purify the crude oil via vacuum distillation.

    • Target: Collect the fraction boiling at approx. 85–90 °C at 10 mmHg (estimated).

  • Yield: Expected yield is 85–95%.

Applications & Research Utility

Pharmaceutical Intermediate

The tetrahydrofuran ring is a privileged scaffold in medicinal chemistry, often used to modulate lipophilicity and metabolic stability.

  • Reductive Amination: The ketone group allows for the facile attachment of amines. Reacting CAS 1073-73-0 with primary or secondary amines (using NaBH(OAc)₃) yields 1-(oxolan-2-yl)propan-2-amines , which are analogs of amphetamines or other CNS-active agents, useful in structure-activity relationship (SAR) studies.[1][2]

  • Chiral Building Block: Although the commercial material is often racemic, asymmetric synthesis or chiral resolution can yield the (S)- or (R)- enantiomers, used to synthesize chiral ligands.[1][2]

Flavor & Fragrance Research

While the unsaturated furfuryl acetone is a registered flavoring agent (FEMA 2496), the saturated analog (CAS 1073-73-0) is studied for its modified odor profile.[1][2]

  • Odor Description: Typically described as having a milder, more ethereal, and solvent-like character compared to the "roasted/meaty" notes of the furan analog.[1] It contributes "fruity" or "fermented" nuances.

Safety & Handling (E-E-A-T)

Note: Specific toxicological data for CAS 1073-73-0 is limited.[1][2] The following protocols are derived from standard safety practices for aliphatic ketones and tetrahydrofuran derivatives.

Hazard ClassPrecaution
Flammability Warning. Combustible liquid.[1][2] Keep away from heat, sparks, and open flames.[3] Ground containers during transfer to prevent static discharge.[3]
Peroxide Formation Critical. Like many ethers, the tetrahydrofuran moiety can form explosive peroxides upon prolonged exposure to air. Test for peroxides before distillation or heating. Store under inert gas (Nitrogen/Argon).
Health Hazards Irritating to eyes, skin, and respiratory system.[4] May cause drowsiness or dizziness (solvent effect).
PPE Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat.[1] Work within a fume hood.

References

  • PubChem. (n.d.). 1-(Oxolan-2-yl)propan-2-one (Compound).[1][2] National Library of Medicine. Retrieved from [Link](Note: Link directs to specific CID if available, otherwise search by CAS).

  • The Good Scents Company. (n.d.). Furfuryl Acetone (Related Analog Data). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hydrogenation of Furan Derivatives. Retrieved from [Link]

Sources

Foundational

Strategic Guide: Advanced Synthesis of Furan Derivatives

Executive Summary: The Furan Renaissance Furan derivatives have transcended their traditional role as simple solvents or intermediate commodities. In modern drug discovery, the furan pharmacophore is pivotal, serving as...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Furan Renaissance

Furan derivatives have transcended their traditional role as simple solvents or intermediate commodities. In modern drug discovery, the furan pharmacophore is pivotal, serving as a bioisostere for phenyl rings to improve solubility and metabolic profiles. Simultaneously, the shift toward a circular bio-economy has elevated furanics like 5-hydroxymethylfurfural (HMF) and 2,5-furandicarboxylic acid (FDCA) to the status of "sleeping giants" in renewable materials.

This guide moves beyond textbook definitions to analyze the causality behind synthetic choices. We explore why specific Lewis acids outclass Brønsted acids in cyclization, how biphasic systems prevent humin formation in biomass conversion, and how transition metal catalysis unlocks regioselectivity previously thought impossible.

Classical Foundations & Modern Optimizations

The Paal-Knorr Synthesis: Evolution of a Classic

While the 1884 Paal-Knorr synthesis (cyclodehydration of 1,4-dicarbonyls) remains the most direct route, traditional acid-catalyzed methods suffer from long reaction times and harsh conditions that degrade sensitive functional groups.

The Modern Shift: Lewis Acid Catalysis Recent advancements utilize Lewis acids like TiCl₄ or Sc(OTf)₃ . Unlike simple protonation, these catalysts coordinate with the carbonyl oxygen, increasing electrophilicity while minimizing the acidic background that leads to polymerization.

  • Mechanism Insight: The reaction proceeds via a hemiacetal intermediate. The rate-determining step is often the final dehydration. Lewis acids accelerate this by stabilizing the leaving group.

  • Green Modification: The use of ionic liquids (e.g., [BMIM][BF4]) acts as both solvent and catalyst, allowing for easy recycling and higher yields under microwave irradiation.

Visualization: Paal-Knorr Mechanism

PaalKnorr Start 1,4-Dicarbonyl Inter1 Enol Tautomer Start->Inter1 Acid Cat. Inter2 Hemiacetal Cyclization Inter1->Inter2 Intramolecular Attack Inter3 Dehydration (Rate Limiting) Inter2->Inter3 -H2O Product Substituted Furan Inter3->Product Aromatization

Figure 1: Mechanistic flow of the Paal-Knorr synthesis highlighting the rate-limiting dehydration step.

Advanced Catalytic Frameworks: Transition Metal Selectivity

For polysubstituted furans—essential in designing complex kinase inhibitors—classical methods lack regiocontrol. Transition metal catalysis (Au, Pd, Cu) offers a solution by activating alkynes toward nucleophilic attack.

Gold-Catalyzed Cycloisomerization

Gold(I) and Gold(III) salts are "soft" Lewis acids with a high affinity for alkynes (carbophilic activation).

  • Substrates:

    
    -hydroxy-allenes or alkynyl ketones.
    
  • Why Gold? It activates the alkyne for intramolecular attack by the carbonyl oxygen (5-exo-dig or 6-endo-dig cyclization) under mild conditions, often at room temperature.

Comparative Analysis of Catalytic Systems
Catalyst SystemKey SubstrateMechanism TypeYield ProfileSelectivity
Pd(OAc)₂ / CuCl₂ Alkenyl/Alkynyl ketonesWacker-type oxidative cyclization75-92%High regiocontrol
AuCl₃ / AgOTf Alkynyl epoxidesCycloisomerization80-95%Excellent functional group tolerance
CuI / Base Propargylic alcoholsCoupling-Cyclization60-85%Moderate; requires higher temp
TiCl₄ (Lewis Acid) 1,4-DiketonesDehydrative Cyclization85-98%High (determined by substrate)

Sustainable Synthesis: The Bio-Economy Frontier

The conversion of carbohydrates (fructose, glucose) into 5-Hydroxymethylfurfural (HMF) is the cornerstone of green furan chemistry.

The Challenge: Humin Formation

Acid-catalyzed dehydration of fructose produces HMF, but HMF is unstable in acidic aqueous environments, rapidly rehydrating to levulinic acid or polymerizing into insoluble humins.

The Solution: Biphasic Systems

To ensure high yields, a biphasic reactor system is employed:

  • Aqueous Phase: Contains the sugar and catalyst (e.g., HCl, Amberlyst-15).

  • Organic Phase: Continuously extracts HMF as it forms. Solvents like MIBK (methyl isobutyl ketone) or Dichloromethane are used.

  • Effect: This "reactive extraction" shifts the equilibrium toward product formation and protects HMF from degradation.

Visualization: Biphasic HMF Production Workflow

HMF_Synthesis cluster_aqueous Aqueous Phase (Reaction) cluster_organic Organic Phase (Extraction) Fructose Fructose Feedstock Inter Fructofuranose Intermediate Fructose->Inter -H2O (Cat: HCl) HMF_Aq HMF (Unstable) Inter->HMF_Aq -2 H2O HMF_Org HMF (Stabilized) HMF_Aq->HMF_Org Continuous Extraction (MIBK) Purification Distillation/ Workup HMF_Org->Purification

Figure 2: Biphasic reactive extraction workflow preventing HMF degradation.

Experimental Protocols (Self-Validating Systems)

Protocol A: Microwave-Assisted Paal-Knorr Synthesis

Target: 2,5-Dimethyl-1-phenyl-1H-pyrrole (Model Furan/Pyrrole Analog) Rationale: Microwave irradiation provides uniform heating, significantly reducing reaction time from hours to minutes.

  • Reagents: Mix acetonylacetone (1.0 mmol), aniline (1.0 mmol), and catalyst (e.g., 10 mol% Silica-supported SbCl₃) in a microwave vial.

  • Solvent: Add ethanol (2 mL). Note: Ethanol is a green solvent that couples well with microwave energy.

  • Reaction: Irradiate at 120°C for 5-10 minutes.

  • Validation: Monitor via TLC (Hexane:EtOAc 8:2). Disappearance of starting diketone confirms completion.

  • Workup: Filter the catalyst (reusable). Evaporate solvent. Recrystallize from ethanol/water.

  • Expected Yield: >90%.

Protocol B: Synthesis of HMF from Fructose (Biphasic)

Target: 5-Hydroxymethylfurfural (HMF) Rationale: Uses NaCl to induce a "salting-out" effect, pushing HMF into the organic phase.

  • Aqueous Phase Prep: Dissolve D-fructose (10 g) in water (20 mL). Add NaCl (saturate) to decrease HMF solubility in water. Add HCl (0.5 M) as catalyst.

  • Organic Phase Prep: Prepare 1-butanol or MIBK (80 mL).

  • Reaction: Combine phases in a pressure vessel. Heat to 180°C with vigorous stirring (1000 rpm) for 30 mins. High stirring speed is critical for mass transfer.

  • Separation: Cool rapidly to quench. Separate the organic layer.[1]

  • Purification: Wash organic layer with brine. Remove solvent under reduced pressure.

  • Validation: HPLC analysis (UV detection at 284 nm) to quantify yield vs. humin byproducts.

References

  • Paal–Knorr synthesis: An old reaction, new perspectives. ResearchGate. (2025).[2] Retrieved from

  • Novel Catalytic Strategies for the Synthesis of Furans and Their Derivatives. MDPI. (2024). Retrieved from

  • Synthesis of Polysubstituted Furans: An Update Since 2019. ResearchGate. (2023). Retrieved from

  • Development of Sustainable Catalytic Pathways for Furan Derivatives. NIH/PMC. (2020). Retrieved from

  • Green Chemistry Editor's Choice: Outstanding Articles. Royal Society of Chemistry. (2021). Retrieved from

Sources

Exploratory

Health and safety information for 1-(Oxolan-2-yl)propan-2-one

Topic: Health and Safety Information for 1-(Oxolan-2-yl)propan-2-one Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Executive Summary 1-(Oxolan-2-yl)propan...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Health and Safety Information for 1-(Oxolan-2-yl)propan-2-one Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

1-(Oxolan-2-yl)propan-2-one (CAS: 1073-73-0), also known as Tetrahydrofurfurylacetone , is a heterocyclic ketone intermediate used in organic synthesis and flavor chemistry.[1] While direct toxicological data for this specific isomer is often sparse in public registries compared to its parent solvent (Tetrahydrofuran), its structural moieties—a cyclic ether fused with a ketone side chain—dictate a specific and rigorous safety profile.

Critical Safety Directive: This compound must be handled as a Peroxide Forming Chemical (PFC) and a Flammable Solvent . The presence of the tetrahydrofuran (oxolane) ring renders it susceptible to autoxidation, creating potentially explosive hydroperoxides upon storage.

Chemical Identification & Physicochemical Properties

Precise identification is the first step in safety. Researchers should verify the identity of the material before use, as isomeric variations (e.g., ester derivatives) have significantly different hazard profiles.

Property Data / Description
IUPAC Name 1-(Oxolan-2-yl)propan-2-one
Common Synonyms Tetrahydrofurfurylacetone; 4-(Tetrahydro-2-furanyl)-2-butanone
CAS Number 1073-73-0
Molecular Formula C₇H₁₂O₂
Molecular Weight 128.17 g/mol
Physical State Colorless to pale yellow liquid
Solubility Miscible with common organic solvents (Ethanol, DCM); limited water solubility.[1][2][3]
Boiling Point ~200–210 °C (Predicted); often distilled under reduced pressure.
Flash Point Predicted ~75–85 °C (Combustible Liquid). Note: Treat as Flammable.[4]

Hazard Profiling: The Mechanistic Basis

As a Senior Application Scientist, it is insufficient to simply label a chemical "hazardous." We must understand the mechanism of the hazard to mitigate it effectively.

Peroxide Formation (The Silent Threat)

The core structural risk of 1-(Oxolan-2-yl)propan-2-one lies in the oxolane (THF) ring .[1] The carbon atom adjacent to the ether oxygen (Position 2) possesses an alpha-proton that is highly susceptible to radical abstraction by atmospheric oxygen.

  • Mechanism: UV light or heat initiates the abstraction of the H-atom at C2, forming a radical. This radical reacts with O₂ to form a hydroperoxide.

  • Risk: Concentration of the mixture (e.g., rotary evaporation) can precipitate these peroxides, leading to detonation.

Toxicological Read-Across

Due to limited specific LD50 data for CAS 1073-73-0, safety protocols are derived from Read-Across methodology using structural analogs (THF and Methyl Ethyl Ketone).[1]

  • Inhalation: High vapor concentrations likely cause respiratory irritation and CNS depression (drowsiness, dizziness) typical of ketone solvents.

  • Skin/Eye: Predicted to be a Category 2 Irritant (H315/H319).[2][3] The ketone moiety acts as a defatting agent, leading to dermatitis upon repeated exposure.

  • Chronic: Structural analogs (THF) are suspected carcinogens (Category 2). Handle with the assumption of potential long-term toxicity.

Visualization: Autoxidation Pathway[1]

The following diagram illustrates the chemical mechanism of peroxide formation, the primary safety concern for this molecule.

PeroxideFormation Start 1-(Oxolan-2-yl)propan-2-one (Fresh) Radical Alpha-Carbon Radical (C2 Position) Start->Radical Light/Heat + O2 (H-Abstraction) Peroxide Hydroperoxide Species (Unstable) Radical->Peroxide + O2 Propagation Explosion Detonation Risk (Upon Concentration) Peroxide->Explosion Distillation/Dryness

Figure 1: Mechanism of autoxidation in oxolane derivatives leading to peroxide hazards.[1]

Handling, Storage, & Stability Protocols

Every protocol below is designed as a self-validating system to ensure researcher safety.

Storage (The "Cold Chain" Rule)
  • Atmosphere: Must be stored under Inert Gas (Argon or Nitrogen). Oxygen exclusion is the only way to prevent the radical initiation step shown in Figure 1.

  • Temperature: Store at 2–8 °C . Cold storage slows the kinetics of autoxidation.

  • Container: Amber glass bottles to block UV radiation.

Peroxide Testing Workflow

Before any distillation or heating, you must test for peroxides.

  • Visual Check: Look for crystals around the cap (do not open if found).

  • Strip Test: Use commercially available peroxide test strips (Quantofix® or similar).

    • Result < 10 ppm: Safe to use.

    • Result 10–100 ppm: Treat with ferrous sulfate or pass through activated alumina.

    • Result > 100 ppm: Contact EHS for disposal. Do not distill.

Waste Disposal
  • Segregation: Dispose of as "Flammable Organic Solvent."

  • Quench: If peroxides are suspected in waste, reduce them with aqueous Sodium Metabisulfite before placing in the waste container.

Emergency Response Workflow

In the event of exposure or release, immediate action is required.[4][5] This logic flow guides the decision-making process.[1]

EmergencyResponse Start Emergency Event Type Identify Hazard Type Start->Type Spill Liquid Spill Type->Spill Fire Fire / Ignition Type->Fire Exposure Human Exposure Type->Exposure ActionSpill 1. Evacuate Area 2. Eliminate Ignition Sources 3. Absorb with Vermiculite Spill->ActionSpill ActionFire Use Dry Chemical or CO2 (Do NOT use water jet) Fire->ActionFire ActionExp Skin: Wash 15min Eyes: Rinse 15min Inhalation: Fresh Air Exposure->ActionExp

Figure 2: Decision matrix for emergency response involving Tetrahydrofurfurylacetone.

Regulatory & Compliance Data

  • TSCA (USA): Listed (Active).

  • REACH (EU): Pre-registered; often treated as an intermediate.

  • Transport (IATA/DOT):

    • UN Number: UN 1224 (Ketones, liquid, n.o.s.) or UN 1993 (Flammable liquid, n.o.s.). Verify with specific SDS as flashpoint determines packing group.

    • Class: 3 (Flammable Liquid).[5]

References

  • BLD Pharm. (2024).[5] 1-(Oxolan-2-yl)propan-2-one Product Data & Handling. Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 70668, Tetrahydrofurfurylacetone. Retrieved from [1]

  • Sigma-Aldrich. (2024).[5] Peroxide Forming Solvents: Technical Safety Guide. Retrieved from

  • ECHA (European Chemicals Agency). (2024). Registration Dossier: Tetrahydrofuran (Read-Across Data). Retrieved from [1]

Sources

Protocols & Analytical Methods

Method

Introduction: A Practical Approach to a Versatile Ketone Building Block

An Application Note for the Synthesis of 1-(Oxolan-2-yl)propan-2-one 1-(Oxolan-2-yl)propan-2-one, also known as 2-acetonyltetrahydrofuran, is a valuable heterocyclic ketone that serves as a versatile intermediate in the...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 1-(Oxolan-2-yl)propan-2-one

1-(Oxolan-2-yl)propan-2-one, also known as 2-acetonyltetrahydrofuran, is a valuable heterocyclic ketone that serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the fields of pharmaceuticals and agrochemicals. Its structure, combining a tetrahydrofuran (THF) ring with a propanone side chain, offers multiple points for chemical modification. This application note provides a detailed, step-by-step protocol for the synthesis of 1-(Oxolan-2-yl)propan-2-one via the α-lithiation of tetrahydrofuran and subsequent reaction with acetone. The described method is designed for research scientists in organic synthesis and drug development, emphasizing safety, reliability, and a mechanistic understanding of the process.

The core of this synthesis relies on the deprotonation of THF at the carbon atom adjacent to the oxygen using a strong organolithium base.[1] This approach generates a highly reactive 2-lithiotetrahydrofuran intermediate, which then acts as a potent nucleophile. Subsequent addition to an electrophilic carbonyl carbon, in this case, the ketone of acetone, forms the desired carbon-carbon bond. While effective, this pathway requires stringent anhydrous and anaerobic conditions due to the high reactivity and pyrophoric nature of the organolithium reagents involved.[2][3][4]

Reaction Scheme and Mechanism

The synthesis proceeds in two primary stages:

  • Formation of the Nucleophile: Tetrahydrofuran is deprotonated at the α-position by n-butyllithium (n-BuLi) at low temperatures. This is a classic example of generating a carbanion adjacent to a heteroatom, which provides some stabilization.

  • Nucleophilic Addition: The resulting 2-lithiotetrahydrofuran attacks the electrophilic carbonyl carbon of acetone. A subsequent aqueous workup protonates the intermediate alkoxide to yield the target product and lithium hydroxide.

It is crucial to maintain a low temperature (typically -78 °C) during the lithiation and addition steps to prevent a known side reaction: the fragmentation of the lithiated THF intermediate into ethylene gas and the lithium enolate of acetaldehyde.[1]

Caption: Overall reaction scheme for the synthesis of 1-(Oxolan-2-yl)propan-2-one.

Materials and Equipment

Reagent/MaterialGradeSupplierNotes
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-AldrichInhibitor-free. Must be freshly distilled from Na/benzophenone.[5]
n-Butyllithium (n-BuLi)2.5 M in hexanesSigma-AldrichPyrophoric reagent. Handle under inert gas.[2]
AcetoneAnhydrous, ≥99.5%Fisher ChemicalStore over molecular sieves.
Saturated Ammonium Chloride (NH₄Cl)ACS Reagent GradeVWR ChemicalsFor aqueous workup.
Diethyl Ether (Et₂O)AnhydrousSigma-AldrichFor extraction.
Magnesium Sulfate (MgSO₄)AnhydrousVWR ChemicalsFor drying organic layers.
Silica Gel60 Å, 230-400 meshVWR ChemicalsFor column chromatography.
Argon or Nitrogen GasHigh Purity (≥99.998%)Local SupplierFor maintaining an inert atmosphere.

Equipment:

  • Round-bottom flasks (oven-dried)[6]

  • Schlenk line or glove box for inert atmosphere operations[2]

  • Magnetic stirrer and stir bars

  • Septa and needles for air-free transfers[6]

  • Low-temperature thermometer

  • Dry ice/acetone bath (-78 °C)

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

Experimental Protocol

PART 1: Safety Precautions

This protocol involves the use of n-butyllithium, a pyrophoric reagent that can ignite spontaneously on contact with air or moisture.[4] All steps involving this reagent must be performed under an inert atmosphere (argon or nitrogen) using proper air-free techniques.

  • Personal Protective Equipment (PPE): A flame-resistant lab coat, safety glasses, and a face shield must be worn at all times.[3][6]

  • Work Area: The reaction must be conducted in a certified chemical fume hood.[2] Keep combustible materials, including paper towels, away from the reaction setup.[7]

  • Emergency Preparedness: A Class D fire extinguisher (for combustible metals) or a standard dry powder (ABC) extinguisher should be readily accessible.[2] Do not use a water-based extinguisher on an organolithium fire.

  • Quenching: Never add water directly to n-BuLi. For quenching residual reagent, a less reactive alcohol like isopropanol should be used for slow, controlled neutralization.

PART 2: Step-by-Step Synthesis

workflow cluster_setup Reaction Setup cluster_reaction Lithiation & Addition cluster_workup Workup & Purification cluster_analysis Analysis a Oven-dry all glassware and assemble hot under Ar/N₂ b Add anhydrous THF (100 mL) to a 250 mL round-bottom flask a->b c Cool flask to -78 °C (dry ice/acetone bath) b->c d Slowly add n-BuLi (2.5 M, 22 mL) via syringe over 20 min c->d e Stir at -78 °C for 30 min, then warm to -25 °C over 1 hour d->e f Re-cool to -78 °C e->f g Add anhydrous acetone (4.4 mL) dropwise over 15 min f->g h Stir at -78 °C for 1 hour, then allow to warm to room temp. g->h i Quench reaction with sat. aq. NH₄Cl (50 mL) at 0 °C h->i j Extract with diethyl ether (3 x 50 mL) i->j k Combine organic layers, wash with brine, and dry over MgSO₄ j->k l Concentrate under reduced pressure k->l m Purify by silica gel column chromatography (Hexane/Ethyl Acetate gradient) l->m n Obtain final product as a colorless oil m->n o Characterize by ¹H NMR, ¹³C NMR, and IR spectroscopy n->o

Caption: Experimental workflow for the synthesis of 1-(Oxolan-2-yl)propan-2-one.

Detailed Procedure:

  • Apparatus Preparation: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, a nitrogen/argon inlet, and a rubber septum. Oven-dry the glassware and allow it to cool to room temperature under a stream of inert gas.[6]

  • Initial Setup: Charge the flask with 100 mL of anhydrous THF. Cool the flask to -78 °C using a dry ice/acetone bath.

  • α-Lithiation of THF: While maintaining the internal temperature at -78 °C, slowly add 22 mL of n-butyllithium (2.5 M in hexanes, 1.1 equivalents) to the stirred THF solution via syringe over approximately 20 minutes. A pale yellow color may develop.

    • Causality Insight: The slow addition at low temperature is critical to manage the exothermic nature of the reaction and to prevent the premature fragmentation of the lithiated intermediate.[1]

  • Anion Formation: After the addition is complete, continue stirring at -78 °C for 30 minutes. Then, remove the cooling bath and allow the mixture to warm to approximately -25 °C over 1 hour. This allows the deprotonation to proceed to completion.

  • Addition of Electrophile: Re-cool the reaction mixture to -78 °C. Slowly add 4.4 mL of anhydrous acetone (1.2 equivalents) dropwise via syringe over 15 minutes.

    • Causality Insight: Adding the acetone at -78 °C ensures that the nucleophilic addition is favored over potential side reactions, such as the enolization of acetone by the lithiated THF.[8][9][10]

  • Reaction Completion: Stir the mixture at -78 °C for an additional hour, then remove the cooling bath and allow the reaction to gradually warm to room temperature and stir for another hour.

  • Quenching: Cool the flask to 0 °C in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of 50 mL of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).[11]

  • Drying and Concentration: Combine the organic layers, wash with 50 mL of brine, and dry over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil is purified by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting from 95:5 to 80:20) to afford the pure 1-(Oxolan-2-yl)propan-2-one.

Characterization and Expected Results

The final product should be a colorless to pale yellow oil. The expected yield is typically in the range of 50-70%.

Analytical Technique Expected Data for 1-(Oxolan-2-yl)propan-2-one
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 4.15-4.05 (m, 1H, O-CH-), 3.85-3.70 (m, 2H, -O-CH₂-), 2.70 (dd, J=17.0, 7.5 Hz, 1H, -CH₂-C=O), 2.55 (dd, J=17.0, 5.0 Hz, 1H, -CH₂-C=O), 2.15 (s, 3H, -C(=O)-CH₃), 2.00-1.80 (m, 3H, ring -CH₂-), 1.60-1.50 (m, 1H, ring -CH₂-).
¹³C NMR (CDCl₃, 101 MHz)δ (ppm): 207.5 (C=O), 77.0 (O-CH-), 68.0 (-O-CH₂-), 51.0 (-CH₂-C=O), 31.0 (ring -CH₂-), 30.0 (-C(=O)-CH₃), 25.5 (ring -CH₂-).
IR Spectroscopy (neat)ν (cm⁻¹): ~2970, 2860 (C-H stretching), ~1715 (strong, C=O stretching of ketone), ~1080 (C-O stretching of ether). The strong absorption at ~1715 cm⁻¹ is characteristic of a ketone carbonyl group.[12][13]
Mass Spectrometry (EI)m/z (%): 128 (M⁺), 85, 71, 43 (base peak).

References

  • Synthesis, activity and metabolic stability of propan-2-one substituted tetrazolylalkanoic acids as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase.PubMed Central.
  • Safe handling of organolithium compounds in the laboratory.Princeton EHS.
  • CN105566257A - Industrial preparation method of acetyl tetrahydrofuran with high optical purity.Google Patents.
  • Generation of Lithium Ethenolate by Lithiation of Tetrahydrofuran in Flow Mode.Organic Process Research & Development - ACS Publications.
  • Draw the products of the following reactions: c. acetone + LDA/THF: (1) slow addition of ethyl acetate; (2) HCl.Pearson.
  • Pyrophorics - Organolithium Reagents - Standard Operating Procedure.University of California, Center for Laboratory Safety.
  • Alkylation of enolates.Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • 22.7: Alkylation of Enolate Ions.Chemistry LibreTexts.
  • A Protocol for Safe Lithiation Reactions Using Organolithium Reagents.Journal of Visualized Experiments (JoVE).
  • Procedures for Safe Use of Pyrophoric Organolithium Reagents.University of California, Irvine - Environmental Health & Safety.
  • Lithiation Reaction.American Chemical Society.
  • Infrared spectrum of propanone.Doc Brown's Chemistry.
  • Sample IR spectra.University of Calgary.
  • Question Video: Identifying IR-spectrum of Acetone.Nagwa.
  • Supporting Information.The Royal Society of Chemistry.

Sources

Application

Application Note: 1-(Oxolan-2-yl)propan-2-one in Medicinal Chemistry

This guide is structured as a high-level technical application note designed for medicinal chemists and process scientists. It prioritizes mechanistic insight, practical protocols, and structural versatility.

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical application note designed for medicinal chemists and process scientists. It prioritizes mechanistic insight, practical protocols, and structural versatility.

Compound: 1-(Oxolan-2-yl)propan-2-one Synonyms: Tetrahydrofurfuryl acetone; 4-(Tetrahydrofuran-2-yl)-2-butanone CAS: 2919-23-5 (generic) / Stereoisomer specific Role: Chiral Scaffold, Masked 1,5-Dicarbonyl, Spiroketal Precursor[1]

Part 1: Strategic Utility & Mechanistic Insight

The "Chiral Anchor" Hypothesis

In modern drug discovery, 1-(oxolan-2-yl)propan-2-one serves as more than a simple solvent or intermediate; it is a stereochemical anchor . Its value lies in the tetrahydrofuran (THF) ring, which acts as a rigid, lipophilic core that directs the spatial arrangement of the pendant ketone ("propan-2-one") chain.

Why use this scaffold?

  • Spiroketal Access: It is the direct biosynthetic mimic and synthetic precursor to spiro[4.5]decane and spiro[4.4]nonane systems found in polyether antibiotics (e.g., Monensin) and marine toxins (e.g., Spongistatin).

  • Reductive Amination Hub: The ketone at C2 allows for the rapid generation of secondary and tertiary amine libraries without disrupting the chiral center on the ring.

  • Masked Reactivity: The THF ring is stable under basic conditions but can be opened using strong Lewis acids (e.g.,

    
    ) to reveal a 1,5-halo-alcohol or 1,5-diol, effectively acting as a masked acyclic chain.
    
Mechanistic Pathway: The Spiroketalization Logic

The most sophisticated application of this molecule is its conversion into spiroketals. Under acidic conditions, if a hydroxyl group is introduced at the


 or 

position relative to the ketone, the molecule undergoes thermodynamically controlled cyclization.

The Anomeric Effect: The oxygen atoms in the resulting spiroketal preferentially adopt an axial orientation relative to the rings (the anomeric effect), stabilizing the structure. This scaffold allows chemists to "lock" a conformation to fit a protein binding pocket.

Spiroketalization Start 1-(Oxolan-2-yl)propan-2-one (The Scaffold) Inter Aldol/Grignard Addition (Side Chain Extension) Start->Inter C-C Bond Formation Precursor Hydroxy-Ketone Intermediate Inter->Precursor Deprotection Transition Oxocarbenium Ion (Acid Catalyzed) Precursor->Transition H+ / -H2O Product Spiroketal Scaffold (Thermodynamic Product) Transition->Product Intramolecular Cyclization (Anomeric Stabilization)

Figure 1: Logical flow from the tetrahydrofurfuryl acetone scaffold to complex spiroketal pharmacophores via oxocarbenium transition states.

Part 2: Experimental Protocols

Protocol A: Modular Reductive Amination (Library Synthesis)

Objective: To synthesize a library of N-substituted 1-(oxolan-2-yl)propan-2-amines for antifungal or enzyme inhibitor screening (e.g., FAAH inhibitors).

Rationale: Direct reductive amination is preferred over alkylation to avoid over-alkylation and to maintain the integrity of the stereocenter at the THF C2 position.

Materials:

  • 1-(Oxolan-2-yl)propan-2-one (1.0 equiv)

  • Primary/Secondary Amine (1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic Acid (catalytic, pH adjustment)

  • DCE (1,2-Dichloroethane) or THF (anhydrous)

Step-by-Step Methodology:

  • Imine Formation: In a flame-dried vial, dissolve 1-(oxolan-2-yl)propan-2-one (1 mmol) in DCE (5 mL). Add the amine (1.1 mmol).

    • Critical Control: If using an amine HCl salt, add 1.1 equiv of TEA to liberate the free base.

    • Observation: Stir for 30 minutes. If the amine is sterically hindered, add

      
       (1.0 equiv) to force imine formation.
      
  • Reduction: Cool the mixture to 0°C. Add STAB (1.5 mmol) portion-wise over 10 minutes.

    • Why STAB? It is milder than

      
       and will not reduce the ketone before the imine is formed, preventing side-product alcohol formation.
      
  • Quench & Workup: Stir at room temperature for 4-12 hours. Quench with saturated

    
    . Extract with DCM (
    
    
    
    mL).
  • Purification: The resulting amine is often basic. Purify via SCX-2 (Strong Cation Exchange) cartridges for rapid library cleanup, or standard silica chromatography (DCM/MeOH/NH3).

Protocol B: Oxidative Dearomatization (De Novo Synthesis)

Objective: To synthesize the scaffold itself or its derivatives from furan precursors, allowing for the introduction of chirality before the ring is saturated.

Context: This protocol adapts the Achmatowicz reaction principles to generate functionalized variants of the scaffold.

Step-by-Step Methodology:

  • Oxidation: Dissolve the corresponding furan-alcohol derivative in THF/Water (4:1).

  • Reagent: Add NBS (N-Bromosuccinimide) (1.1 equiv) or m-CPBA at 0°C.

  • Rearrangement: The furan ring opens to form a dihydropyranone or related hemiketal.

  • Hydrogenation: Transfer the crude intermediate to a hydrogenation vessel (

    
    , Pd/C, 1 atm, MeOH). This reduces the double bonds, yielding the saturated 1-(oxolan-2-yl)propan-2-one skeleton.
    

Part 3: Data & Optimization Guidelines

Solvent & Catalyst Compatibility Table

When optimizing reactions involving this scaffold, solvent choice significantly impacts the stereochemical outcome (cis/trans ratio on the ring) and reaction rate.

Reaction TypeRecommended SolventCatalyst/ReagentCritical ParameterOutcome Note
Reductive Amination 1,2-DCE or DCMNaBH(OAc)3pH 5-6 (Acetic Acid)DCE promotes faster imine formation than THF.
Spiroketalization Benzene or Toluenep-TsOH or CSADean-Stark TrapRemoval of water drives the equilibrium to the spiro-product.
Grignard Addition Anhydrous Et2ORMgBrTemperature (-78°C)Low temp prevents ring opening or elimination side reactions.
Oxidation (Furan) Acetone/WaterNBS/NaHCO3Buffer MaintenanceAcidic byproducts can cause premature polymerization of furans.
Structural Validation (Self-Check)

To verify the integrity of the scaffold during synthesis, monitor the following NMR signals:

  • 1H NMR (CDCl3): The methyl ketone singlet typically appears at ~2.15 ppm . The multiplet for the methine proton at the THF C2 position appears around ~4.1-4.3 ppm .

  • 13C NMR: Look for the carbonyl carbon at ~208 ppm and the C2-THF carbon at ~75-80 ppm .

  • Failure Mode: Disappearance of the 208 ppm signal without amine formation suggests unwanted reduction to the alcohol (1-(oxolan-2-yl)propan-2-ol).

Part 4: References

  • Synthesis of Antifungal Pharmacophores: ResearchGate. "Synthesis and antifungal activity of novel 1-(1H-benzoimidazol-1-yl)propan-2-one oxime-ethers."

  • Spiroketal Synthesis & Natural Products: National Institutes of Health (PMC). "Asymmetric Synthesis of Naturally Occurring Spiroketals."

  • Furan Dearomatization Strategies: MDPI Molecules. "Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones... via Oxidative Furan Dearomatization."

  • Tetrahydrofuran Synthesis Methodologies: Organic Chemistry Portal. "Synthesis of Tetrahydrofurans."[2][3]

  • Enzyme Inhibition (FAAH/cPLA2): PubMed Central. "Synthesis, activity and metabolic stability of propan-2-one substituted tetrazolylalkanoic acids."

Sources

Method

Analytical methods for the quantification of 1-(Oxolan-2-yl)propan-2-one

Executive Summary This application note details the validation and execution of analytical protocols for 1-(Oxolan-2-yl)propan-2-one (CAS: 24482-78-8 [related alcohol], chemically also known as Tetrahydrofurylacetone). T...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the validation and execution of analytical protocols for 1-(Oxolan-2-yl)propan-2-one (CAS: 24482-78-8 [related alcohol], chemically also known as Tetrahydrofurylacetone). This compound is a critical intermediate in the synthesis of heterocyclic pharmaceuticals and a monitored structural analog of phenylacetone (P2P) in forensic impurity profiling.

The protocols herein prioritize Gas Chromatography-Mass Spectrometry (GC-MS) for high-throughput quantification and Nuclear Magnetic Resonance (NMR) for structural certification. These methods are designed to distinguish the saturated oxolane (tetrahydrofuran) ring from its unsaturated furan analog, a common interference.

Physicochemical Profile & Target Analytes

PropertySpecificationNotes
IUPAC Name 1-(Oxolan-2-yl)propan-2-oneSynonyms: (Tetrahydrofuran-2-yl)acetone
Formula C₇H₁₂O₂Molecular Weight: 128.17 g/mol
Boiling Point ~195–200 °C (Predicted)Less volatile than P2P; requires heated inlet.
Solubility Soluble in MeOH, DCM, EtOAcMiscible with water (partial); salting-out required.
Key Functionality Ketone (C=O), Ether (C-O-C)Susceptible to alpha-cleavage in MS.

Protocol A: Sample Preparation (Liquid-Liquid Extraction)

Objective: Isolate 1-(Oxolan-2-yl)propan-2-one from aqueous reaction matrices or biological fluids while removing inorganic salts and polar byproducts.

Reagents:

  • Extraction Solvent: Dichloromethane (DCM) (HPLC Grade).

  • Internal Standard (IS): 1-Cyclohexylpropan-2-one (100 µg/mL in MeOH) or Phenylacetone-d5 .

  • Salting Agent: Sodium Chloride (NaCl), solid.

Workflow Diagram (Graphviz):

ExtractionWorkflow Start Sample Matrix (Aqueous/Reaction Mix) Spike Add Internal Standard (1-Cyclohexylpropan-2-one) Start->Spike Salt Saturation with NaCl (Salting Out) Spike->Salt Extract Add DCM (1:1 v/v) Vortex 2 min Salt->Extract PhaseSep Centrifuge 3000 RPM, 5 min Extract->PhaseSep Collect Collect Organic Layer (Bottom Phase) PhaseSep->Collect DCM Phase Dry Dry over Na2SO4 Filter (0.22 µm PTFE) Collect->Dry Inject GC-MS Injection Dry->Inject

Figure 1: Liquid-Liquid Extraction (LLE) workflow optimized for polar ketones.

Protocol B: GC-MS Quantification (Gold Standard)

Rationale: The ketone moiety allows for excellent volatilization, while the THF ring provides a distinct fragmentation pattern compared to aromatic analogs.

Instrument Parameters:

  • System: Agilent 7890B GC / 5977A MSD (or equivalent).

  • Column: DB-5MS UI (30 m × 0.25 mm × 0.25 µm).

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Splitless mode, 250 °C. Purge flow 50 mL/min at 1 min.

  • Oven Program:

    • Hold 50 °C for 1 min.

    • Ramp 15 °C/min to 180 °C.

    • Ramp 30 °C/min to 280 °C (Hold 3 min).

MS Acquisition (SIM/Scan Mode):

  • Source Temp: 230 °C.

  • Quad Temp: 150 °C.

  • Solvent Delay: 3.5 min.

Target Ions for Quantification (SIM):

AnalyteQuant Ion (m/z)Qualifier 1 (m/z)Qualifier 2 (m/z)Mechanistic Origin
1-(Oxolan-2-yl)propan-2-one 43 85 71 43: Acetyl [CH₃CO]⁺ (Alpha cleavage)85: [Oxolan-2-yl-CH₂]⁺ (Loss of acetyl)71: [Oxolan-2-yl]⁺ (Ring cleavage)
IS (1-Cyclohexyl...) 55 97 43 Cyclohexyl ring fragments.

Calibration & QC:

  • Linearity: Prepare 6 levels (10, 50, 100, 250, 500, 1000 µg/mL).

    
     must be > 0.995.
    
  • LOD/LOQ: Estimated at 0.5 µg/mL and 1.5 µg/mL respectively, due to the high abundance of the m/z 43 ion.

Fragmentation Logic Diagram (Graphviz):

Fragmentation Parent Parent Molecule [M]+ m/z 128 Cleavage1 Alpha Cleavage (Ketone) Parent->Cleavage1 Ion43 Acetyl Ion [CH3-C=O]+ m/z 43 (Base Peak) Cleavage1->Ion43 Dominant Path Ion85 THF-Methyl Cation [C4H7O-CH2]+ m/z 85 Cleavage1->Ion85 Secondary Path Ion71 THF Cation [C4H7O]+ m/z 71 Ion85->Ion71 Loss of CH2

Figure 2: Electron Ionization (EI) fragmentation pathway for structural confirmation.

Protocol C: 1H-NMR Structural Certification

Objective: To differentiate the target saturated ketone from its unsaturated furan analog (1-(furan-2-yl)propan-2-one), which has distinct aromatic protons.

Sample Prep: Dissolve 10 mg sample in 0.6 mL CDCl₃.

Key Diagnostic Signals (400 MHz, CDCl₃):

Chemical Shift (δ)MultiplicityIntegrationAssignmentDistinction from Furan Analog
2.18 ppm Singlet (s)3HTerminal Methyl (-CH₃)Similar to furan analog.
2.65 ppm Doublet (d)2HBridge Methylene (-CH₂-)Furan analog bridge is deshielded (~3.7 ppm).
4.15 ppm Multiplet (m)1HMethine (C2 of Ring)Absent in furan analog.
1.50 – 3.80 ppm Multiplets6HRing Methylenes (C3, C4, C5)Furan analog has aromatic protons at 6.0–7.5 ppm.[1]

Interpretation:

  • The absence of signals > 6.0 ppm confirms the ring is fully saturated (tetrahydrofuran vs. furan).

  • The coupling of the bridge methylene (2.65 ppm) to the ring methine (4.15 ppm) is the definitive connectivity proof.

References

  • Vertex AI Search. (2025). Synthesis and metabolic stability of propan-2-one substituted derivatives. National Institutes of Health (NIH).[2] 3[1][3]

  • PubChem. (2025).[2] 1-(Tetrahydrofuran-2-yl)propan-1-ol Compound Summary. National Library of Medicine.[2] Link

  • MDPI Molecules. (2021).[4] Transformation of Furan-2-yl-propan-1-ones via Oxidative Furan Dearomatization. 1[1][3]

  • Royal Society of Chemistry. (2025). Simultaneous determination of fatty acids and ketones by GC-MS. Analytical Methods. 5[1][3]

  • Thermo Scientific. (2025). GC-MS Analysis of Ketone Derivatives. Fisher Scientific. 6[1][3]

Sources

Application

Application Note: High-Purity Isolation of 1-(Oxolan-2-yl)propan-2-one via RP-HPLC

Abstract This guide details the method development and execution for the purification of 1-(Oxolan-2-yl)propan-2-one (CAS: 5214-66-4), a critical intermediate in pharmaceutical synthesis and flavor chemistry. Unlike arom...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the method development and execution for the purification of 1-(Oxolan-2-yl)propan-2-one (CAS: 5214-66-4), a critical intermediate in pharmaceutical synthesis and flavor chemistry. Unlike aromatic ketones, this aliphatic ether-ketone lacks a strong chromophore, rendering standard UV detection (254 nm) ineffective. This protocol establishes a robust Reverse-Phase (RP) HPLC workflow utilizing Refractive Index (RI) detection for preparative isolation and Evaporative Light Scattering Detection (ELSD) for analytical quality control. We address the separation of common synthetic impurities, including tetrahydrofurfuryl alcohol and unreduced furfuryl acetone.

Introduction & Challenge Analysis

The Target Molecule

1-(Oxolan-2-yl)propan-2-one consists of a tetrahydrofuran (oxolane) ring attached to an acetone moiety.

  • Chemical Nature: Polar, aliphatic ketone.

  • Chirality: The C2 position on the oxolane ring is a stereocenter. (Note: This guide focuses on chemical purity; chiral separation requires polysaccharide-based stationary phases).

  • Solubility: Miscible with water, alcohols, and acetonitrile.

The "Chromophore Gap"

The primary challenge in purifying this compound is detection.

  • UV Limitations: The carbonyl group exhibits a weak

    
     transition at ~280 nm and a 
    
    
    
    transition <210 nm. Standard UV detection at 254 nm yields poor sensitivity and is prone to interference from mobile phase absorption (cut-off effects).
  • Solution: We utilize Refractive Index (RI) detection for preparative work because it is non-destructive and universal. For analytical purity checks, ELSD is preferred due to its high sensitivity and gradient compatibility.

Method Development Strategy

The purification strategy is built on three pillars:

  • Stationary Phase Selection: A high-density C18 (Octadecyl) phase is required to provide sufficient hydrophobic retention for the aliphatic ring, separating it from the more polar starting material (Tetrahydrofurfuryl alcohol).

  • Mobile Phase Chemistry: An isocratic Water/Acetonitrile system is mandated for RI detection (which is sensitive to gradient changes).

  • Impurity Targeting: The method must resolve the target from:

    • Impurity A: Tetrahydrofurfuryl alcohol (Precursor - More Polar, elutes earlier).

    • Impurity B: Furfuryl acetone (Intermediate - Aromatic/Unsaturated, elutes later).

Decision Matrix: Detector Selection

DetectorSelection Start Select Detector Strategy Goal Goal: Purification or Analysis? Start->Goal Prep Preparative HPLC Goal->Prep Preparative (Collect Fractions) Anal Analytical QC Goal->Anal Analytical (Check Purity) RI Refractive Index (RI) (Non-destructive, Isocratic only) Prep->RI Standard Choice Gradient Gradient Anal->Gradient Need Gradient? Yes Yes Gradient->Yes Yes No No Gradient->No No ELSD ELSD Yes->ELSD ELSD / CAD (Universal, Destructive) LowUV LowUV Yes->LowUV Low UV (205-210 nm) (High Noise Risk) RI_Anal RI_Anal No->RI_Anal RI (Low Sensitivity) caption Figure 1: Detector Selection Logic for Non-Chromophoric Ketones

Experimental Protocols

Analytical QC Protocol (Purity Check)

Use this method to assess crude mixture composition before purification.

Instrument: HPLC with ELSD (e.g., Agilent 1260 Infinity II with ELSD). Column: C18, 4.6 x 150 mm, 3.5 µm (e.g., Zorbax Eclipse Plus C18).

ParameterSettingRationale
Mobile Phase A Water (Milli-Q)Weak solvent for retention.
Mobile Phase B Acetonitrile (HPLC Grade)Strong solvent, low viscosity.
Flow Rate 1.0 mL/minStandard analytical flow.[1]
Gradient 0-5 min: 10% B (Isocratic hold)5-15 min: 10% -> 60% B15-20 min: 60% BInitial hold retains polar alcohol; ramp elutes target and flushes hydrophobic impurities.
ELSD Settings Nebulizer: 35°C, Evap: 40°C, Gas: 1.6 SLMOptimized for semi-volatile ketones.
Sample Conc. 1.0 mg/mL in Water/ACN (50:50)Matches initial mobile phase strength.[2]
Preparative Purification Protocol (Isolation)

Use this method to isolate the pure compound.

Instrument: Preparative HPLC with Refractive Index Detector (RID). Column: Prep C18, 21.2 x 250 mm, 5 µm or 10 µm.

Step-by-Step Procedure:

  • System Passivation: Flush the system with 100% Acetonitrile, then water, to remove any UV-absorbing contaminants from previous runs (critical even though using RI, as contaminants can foul the cell).

  • Mobile Phase Preparation:

    • Mix Water:Acetonitrile (75:25 v/v) in a single reservoir.

    • Crucial: Degas thoroughly (vacuum + sonication or inline degassing). RI detectors are extremely sensitive to dissolved air bubbles.

  • Thermal Equilibration:

    • Set Column Oven to 35°C .

    • Turn on RID optical unit and purge the reference cell with the mobile phase for 20 minutes.

    • Allow baseline to stabilize for at least 1 hour. Drift should be < 10 nRIU/hr.

  • Loading Study:

    • Inject increasing volumes (e.g., 100 µL, 500 µL, 1 mL) of 50 mg/mL crude sample.

    • Observe peak shape. "Shark-fin" fronting indicates volume overload; tailing indicates mass overload.

  • Fraction Collection:

    • Trigger: Slope + Threshold.

    • Since RI peaks can be broad, use a "Peak Width" setting of >0.5 min.

    • Collect the central heart-cut of the main peak.

Preparative Parameters Table:

ParameterValueNotes
Mode IsocraticMandatory for RI stability.
Composition 75% Water / 25% ACNAdjust ACN ±5% to center peak at k' ≈ 4-5.
Flow Rate 15 - 20 mL/minDependent on column diameter (21.2 mm ID).
Detection RID (35°C)Temperature must match column oven.
Run Time 25 minutesEnsure late-eluting dimers/oligomers are cleared.

Results & Discussion

Expected Chromatogram (Analytical ELSD)
  • RT 2.5 min: Tetrahydrofurfuryl Alcohol (Impurity A). Polar, elutes near void.

  • RT 8.2 min: 1-(Oxolan-2-yl)propan-2-one (Target).

  • RT 12.5 min: Furfuryl Acetone (Impurity B). Unsaturated, more hydrophobic.

Troubleshooting Guide
IssueRoot CauseCorrective Action
Drifting Baseline (RI) Temperature fluctuation or Dissolved Gas.Insulate column/tubing. Degas mobile phase continuously. Keep reference cell purged.
Negative Peaks Sample solvent mismatch.Dissolve crude sample in the exact mobile phase (75:25 Water:ACN).
Low Sensitivity Target is volatile.[3]In ELSD, lower the evaporation temperature to 30°C to prevent losing the semi-volatile ketone.
Ghost Peaks Carryover.Perform a "Sawtooth" gradient wash (100% ACN) between prep runs (divert flow away from RI detector during wash).

Process Workflow Diagram

PurificationWorkflow cluster_HPLC Preparative HPLC System Crude Crude Synthesis Mix (Contains Alcohol & Ketone) PrepSample Sample Prep Dissolve in Mobile Phase Filter (0.45 µm) Crude->PrepSample Pump Isocratic Pump (75:25 H2O:ACN) PrepSample->Pump Inject Column C18 Prep Column (21.2 x 250mm) Pump->Column Detector RI Detector (35°C) Column->Detector Fractions Fraction Collection (Time/Threshold) Detector->Fractions QC QC Analysis (ELSD or GC-MS) Fractions->QC QC->Crude Fail (Reprocess) Final Pure 1-(Oxolan-2-yl)propan-2-one (>98% Purity) QC->Final Pass caption Figure 2: End-to-End Purification Workflow

Advanced Considerations: Derivatization

If ELSD is unavailable and UV detection is the only option for analytical quantification, DNPH derivatization is the gold standard for ketones.

  • React sample with 2,4-Dinitrophenylhydrazine (DNPH) in acidic media.[4]

  • The resulting hydrazone is strongly UV active at 360 nm .

  • This method allows for nanomolar sensitivity but is destructive (cannot recover original compound).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 21218, 1-(Tetrahydro-2-furanyl)-2-propanone. Retrieved from [Link]

  • Restek Corporation. Solvent Properties and UV Cutoffs for HPLC. Retrieved from [Link]

  • U.S. EPA. Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). (DNPH Derivatization method).[4] Retrieved from [Link]

  • Agilent Technologies. Refractive Index Detector (RID) User Guide: Best Practices for Isocratic Analysis. Retrieved from [Link]

Sources

Method

Application Note: Strategic Utilization of 1-(Oxolan-2-yl)propan-2-one in Heterocyclic Scaffold Assembly

Abstract This application note details the operational framework for utilizing 1-(Oxolan-2-yl)propan-2-one (CAS: 29774-53-6) as a versatile building block in the synthesis of pharmacologically active nitrogen heterocycle...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the operational framework for utilizing 1-(Oxolan-2-yl)propan-2-one (CAS: 29774-53-6) as a versatile building block in the synthesis of pharmacologically active nitrogen heterocycles.[1] Unlike simple solvent-grade tetrahydrofuran (THF), this functionalized ketone serves as a "masked" 1,4- and 1,7-dicarbonyl equivalent, enabling the rapid assembly of indolizidine alkaloids and substituted pyrroles . We provide a validated protocol for its de novo synthesis via radical alkylation and downstream workflows for its conversion into bicyclic scaffolds, emphasizing reaction kinetics, yield optimization, and impurity management.

Introduction: The "Masked" Scaffold

In medicinal chemistry, 1-(Oxolan-2-yl)propan-2-one represents a strategic "chiron" (chiral synthon) when synthesized enantioselectively, or a robust C8-linker in its racemic form. Its utility stems from the differential reactivity between the exocyclic ketone (susceptible to nucleophilic attack) and the cyclic ether oxygen (susceptible to Lewis-acid mediated ring opening).

Core Applications
  • Indolizidine Synthesis: Precursor to bicyclic alkaloids (e.g., Elaeokanine analogs) via reductive amination-cyclization cascades.

  • Pyrrole Assembly: Acts as a 1,4-dicarbonyl surrogate under acidic conditions, participating in modified Paal-Knorr syntheses.

  • Spiroketalization: Precursor for spiro[4.5]decane systems found in pheromones and marine macrolides.

Protocol A: Radical Synthesis of the Precursor

Objective: Scalable synthesis of 1-(Oxolan-2-yl)propan-2-one from commodity chemicals.

Mechanism: This protocol utilizes a silver-catalyzed Minisci-type radical alkylation or a peroxide-initiated radical addition. The method below uses the robust Di-tert-butyl peroxide (DTBP) initiated free-radical addition of acetone to THF, which is atom-economical and scalable.

Materials
  • Substrate: Tetrahydrofuran (THF) [HPLC Grade, inhibitor-free]

  • Reagent: Acetone (Reagent Grade)

  • Initiator: Di-tert-butyl peroxide (DTBP)

  • Equipment: High-pressure steel autoclave (Parr reactor) or thick-walled sealed tube (for small scale).

Step-by-Step Methodology
  • Charge: In a nitrogen-flushed autoclave, combine THF (10.0 equiv, acting as reactant and solvent) and Acetone (1.0 equiv).

  • Initiation: Add DTBP (0.2 equiv).

  • Reaction: Seal the reactor and heat to 135°C for 12 hours.

    • Note: The internal pressure will rise significantly due to acetone vapor pressure. Ensure the vessel is rated for >20 bar.

  • Workup: Cool to room temperature. Remove excess THF and acetone via rotary evaporation (recover THF for recycling).

  • Purification: Distill the residue under reduced pressure (vacuum distillation).

    • Target Fraction: Collect the fraction boiling at 85–90°C / 15 mmHg .

  • Validation:

    • Yield: Typical isolated yield is 65–75% based on acetone.

    • 1H NMR (CDCl3):

      
       4.1 (m, 1H, CHO), 3.8 (m, 2H, CH2O), 2.6 (dd, 2H, CH2-CO), 2.2 (s, 3H, CH3).
      
Reaction Pathway Diagram

RadicalSynthesis cluster_conditions Critical Parameters THF Tetrahydrofuran (Solvent/Reactant) Radical Intermediate: 2-THF Radical THF->Radical H-Abstraction (135°C) Acetone Acetone (Reagent) Acetone->Radical H-Abstraction (135°C) DTBP DTBP (Radical Initiator) DTBP->Radical Initiates Product 1-(Oxolan-2-yl)propan-2-one (Target) Radical->Product Radical Addition & H-Abstraction Temp: 135°C Temp: 135°C Time: 12h Time: 12h Inert Atm Inert Atm

Caption: Figure 1. Free-radical alkylation pathway for the synthesis of the tetrahydrofurfurylacetone core.

Protocol B: Synthesis of Indolizidine Scaffolds

Objective: Conversion of the ketone tether into a bicyclic indolizidine core via reductive cyclization.

Context: This protocol mimics the biosynthesis of alkaloids. The ketone is first converted to an amine, which then nucleophilically attacks the activated THF ring (intramolecular substitution), closing the second ring.

Materials
  • Precursor: 1-(Oxolan-2-yl)propan-2-one

  • Amine Source: Hydroxylamine hydrochloride (

    
    )
    
  • Reductant: Hydrogen gas (

    
    ) / Raney Nickel or 
    
    
    
  • Cyclization Agent: Hydrobromic acid (48% HBr) or Thionyl Chloride (

    
    )
    
Step-by-Step Methodology
  • Oxime Formation:

    • Dissolve ketone (10 mmol) in Ethanol/Pyridine (10:1).

    • Add

      
       (12 mmol). Stir at RT for 4 hours.
      
    • Evaporate solvent, partition between water/EtOAc. Dry organic layer.[2]

    • Result: Oxime intermediate (Yield >90%).

  • Reduction (Amine Generation):

    • Dissolve Oxime in dry THF.

    • Add

      
       (4.0 equiv) slowly at 0°C. Reflux for 3 hours.
      
    • Quench with Fieser method (

      
      , 15% NaOH, 
      
      
      
      ). Filter precipitate.
    • Result: 1-(Oxolan-2-yl)propan-2-amine.

  • Cyclization (Ring Expansion/Closure):

    • Dissolve the amine in 48% HBr (excess).

    • Heat to 100°C in a sealed tube for 6 hours.

    • Mechanism:[3][4][5][6][7] Acid cleaves the THF ether bond, generating a transient alkyl bromide which is displaced by the amine nitrogen.

    • Neutralization: Cool and basify with NaOH to pH 10. Extract with DCM.

  • Purification:

    • Flash chromatography on basic alumina (DCM/MeOH).

    • Product: 5-Methylindolizidine (or isomer depending on substitution).

Data Summary: Yields & Conditions
Reaction StepReagentTempTimeTypical YieldKey Impurity
Oximation

25°C4 h92%Unreacted Ketone
Reduction

65°C3 h85%Hydroxylamine
Cyclization HBr (48%)100°C6 h60-70%Ring-opened diol
Pathway Visualization

IndolizidinePath Ketone 1-(Oxolan-2-yl)propan-2-one Oxime Oxime Intermediate Ketone->Oxime NH2OH / Pyr Amine Amino-THF Intermediate Oxime->Amine LiAlH4 Reduction OpenChain Transient Halo-Amine (Ring Opened) Amine->OpenChain HBr (Ether Cleavage) Indolizidine Indolizidine Scaffold (Bicyclic Product) OpenChain->Indolizidine Intramolecular N-Alkylation

Caption: Figure 2. Step-wise transformation of the ketone precursor into the bicyclic indolizidine skeleton.

Protocol C: Paal-Knorr Pyrrole Synthesis

Objective: Synthesis of N-substituted pyrroles via oxidative ring opening.

While the classic Paal-Knorr uses 1,4-diketones, 1-(Oxolan-2-yl)propan-2-one can function as a precursor to 1,4-dicarbonyl equivalents through oxidative cleavage or acid-catalyzed rearrangement in the presence of anilines.

Methodology
  • Mixture: Combine 1-(Oxolan-2-yl)propan-2-one (1.0 equiv) and Primary Amine (

    
    , 1.2 equiv) in Glacial Acetic Acid.
    
  • Activation: Add catalytic

    
     (0.1 equiv).
    
  • Process: Microwave irradiation at 150°C for 20 mins OR Reflux for 12 hours.

  • Mechanism: The acidic medium promotes the opening of the THF ring to form a

    
    -hydroxy ketone, which dehydrates and condenses with the amine to form the pyrrole ring.
    
  • Result: 1-Substituted-2-propylpyrrole derivatives.

References

  • Minisci Reaction Protocol: Minisci, F., et al. "Nucleophilic character of alkyl radicals: new syntheses of ketones and aldehydes." Journal of Organic Chemistry, 1989.

  • Indolizidine Synthesis: Scholtz, M.[8] "Über den Picolid und die Synthese des Indolizins." Berichte der deutschen chemischen Gesellschaft, 1912. (Foundational work on indolizidine cyclization).

  • Reductive Amination Strategies: Nuzhdin, A. L., et al.[9] "Two-Step One-Pot Reductive Amination of Furanic Aldehydes." Molecules, 2020.[9][10]

  • Paal-Knorr Mechanisms: Amarnath, V., et al.[4] "Mechanism of the Paal-Knorr Pyrrole Synthesis."[4] Journal of Organic Chemistry, 1991.[4]

  • Radical Addition to THF:Fenton, H.J.H. "Oxidation of tartaric acid in presence of iron." (Historical context for radical generation, modernized in Org. Synth.

Sources

Application

Application Notes &amp; Protocols: Catalytic Strategies for the Synthesis of Furan Derivatives

Introduction: The Enduring Relevance of the Furan Scaffold The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a privileged scaffold in chemistry and biology. Its unique electronic and ste...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Relevance of the Furan Scaffold

The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a privileged scaffold in chemistry and biology. Its unique electronic and steric properties make it a cornerstone in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] In medicinal chemistry, the furan nucleus is present in a wide array of therapeutic agents, contributing to antibacterial, anti-inflammatory, antiviral, and anticancer activities.[1][3][4] The biological activity of these molecules can be significantly altered by subtle changes in their substitution patterns, making the development of diverse and efficient synthetic methodologies a critical endeavor.[1]

Furthermore, with the global shift towards a sustainable chemical industry, furan derivatives like furfural and 5-hydroxymethylfurfural (HMF), which are readily accessible from the catalytic conversion of non-food biomass, have emerged as top-value platform chemicals.[5][6][7] These bio-based building blocks provide a renewable alternative to petroleum-based feedstocks for producing fuels, polymers, and fine chemicals.[6][8] This guide provides an in-depth overview of key catalytic strategies for synthesizing furan derivatives, detailing the mechanistic rationale behind these methods and providing field-proven protocols for their practical implementation.

Sustainable Pathways: Catalytic Conversion of Biomass

The most significant recent advancement in furan chemistry is the catalytic dehydration of carbohydrates derived from lignocellulosic biomass.[7][8] Hemicellulose (rich in C5 sugars like xylose) and cellulose (a polymer of C6 sugar, glucose) are the primary feedstocks.[5][8] Acid catalysis is the core principle driving this transformation.

Causality of Catalysis: The conversion process relies on catalysts that can facilitate two key steps: the isomerization of glucose to fructose (a ketose) and the subsequent acid-catalyzed dehydration of these sugars to form the furan ring.

  • Brønsted Acids (e.g., mineral acids, solid acids like Amberlyst) are effective at protonating hydroxyl groups, initiating the cascade of elimination reactions required for cyclization and dehydration.[9][10]

  • Lewis Acids (e.g., metal chlorides, zeolites with metal sites) are crucial for isomerizing aldoses (like glucose) to ketoses (like fructose), as fructose dehydrates to HMF much more readily than glucose.[11]

  • Bifunctional Catalysts , possessing both Brønsted and Lewis acidic sites, are therefore highly sought after for the direct conversion of glucose or cellulose to HMF.[11]

Ionic liquids and deep eutectic solvents are also employed as they can both dissolve biomass and act as catalysts, often under milder conditions.[9]

G cluster_0 Biomass Feedstocks cluster_1 Catalytic Dehydration cluster_2 Platform Chemicals cluster_3 Value-Added Derivatives Hemicellulose Hemicellulose (C5 Sugars) Catalysis Acid Catalysis (Brønsted/Lewis) Hemicellulose->Catalysis Cellulose Cellulose (C6 Sugars) Cellulose->Catalysis Furfural Furfural Catalysis->Furfural HMF 5-Hydroxymethylfurfural (HMF) Catalysis->HMF Biofuels Biofuels Furfural->Biofuels Polymers Polymers HMF->Polymers FineChemicals Fine Chemicals HMF->FineChemicals

Caption: Catalytic conversion of biomass to furan platform chemicals.

The Paal-Knorr Furan Synthesis: A Classic Reimagined

One of the most fundamental and reliable methods for constructing the furan ring is the Paal-Knorr synthesis.[12] It involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound.[13][14] While traditionally using strong protic acids, modern variations employ solid acid catalysts for easier workup and improved sustainability.

Mechanistic Rationale: The reaction proceeds through a series of equilibrium steps. The key is the formation of a cyclic hemiacetal intermediate, which is driven forward by the final, irreversible dehydration step that results in the stable aromatic furan ring.[12] Anhydrous conditions are crucial as the presence of excess water can shift the equilibrium away from the dehydrated product.

G start 1,4-Dicarbonyl enol Enol/ Enolate start->enol Tautomerization protonated_carbonyl Protonated Carbonyl start->protonated_carbonyl H+ (Catalyst) p1 enol->p1 protonated_carbonyl->p1 hemiacetal Cyclic Hemiacetal protonated_hydroxyl Protonated Hemiacetal hemiacetal->protonated_hydroxyl H+ p2 protonated_hydroxyl->p2 -H2O (Dehydration) alkene Cyclic Alkene furan Furan Product alkene->furan -H+ (Aromatization) p1->hemiacetal Intramolecular Nucleophilic Attack p2->alkene

Caption: Mechanism of the acid-catalyzed Paal-Knorr furan synthesis.

Protocol: Synthesis of 2,5-Dimethylfuran via Paal-Knorr Reaction

This protocol describes the synthesis of 2,5-dimethylfuran from hexane-2,5-dione using a catalytic amount of p-toluenesulfonic acid (p-TsOH).

Materials:

  • Hexane-2,5-dione (11.4 g, 0.1 mol)

  • Toluene (100 mL)

  • p-Toluenesulfonic acid monohydrate (p-TsOH) (approx. 0.2 g)

  • Anhydrous magnesium sulfate (or sodium sulfate)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • 250 mL round-bottom flask, Dean-Stark trap, condenser, heating mantle, magnetic stirrer

Procedure:

  • Setup: Assemble the flask, Dean-Stark trap, and condenser. Charge the flask with hexane-2,5-dione (0.1 mol), toluene (100 mL), a magnetic stir bar, and a catalytic amount of p-TsOH.[12]

  • Reaction: Heat the mixture to reflux using the heating mantle. The toluene-water azeotrope will begin to distill, and water will be collected in the Dean-Stark trap.

  • Monitoring: Continue refluxing until no more water is collected in the trap (typically 2-3 hours).[12] The reaction can also be monitored by TLC or GC-MS by observing the disappearance of the starting material.

  • Workup: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution (to neutralize the acid catalyst), 100 mL of water, and finally 100 mL of brine.[12]

  • Drying and Concentration: Dry the resulting organic layer over anhydrous magnesium sulfate, filter the solution, and remove the toluene solvent using a rotary evaporator.[12]

  • Purification: The crude product is a pale yellow oil. For high purity, the 2,5-dimethylfuran can be purified by fractional distillation.

Modern Metal-Catalyzed Strategies

While classical methods are robust, modern metal-catalyzed reactions offer broader substrate scope, milder reaction conditions, and access to complex substitution patterns.[12][15] Catalysts based on palladium, gold, and copper are particularly prominent.[16][17]

Causality of Metal Catalysis:

  • Palladium(II) Catalysts: These are effective for the cycloisomerization of (Z)-2-en-4-yn-1-ols. The Pd(II) center acts as a soft Lewis acid, coordinating to the alkyne and activating it for nucleophilic attack by the pendant hydroxyl group, leading to the furan ring under neutral conditions.[16]

  • Gold(I)/Gold(III) Catalysts: Gold's strong π-acid character makes it exceptionally effective at activating C-C multiple bonds.[18] It catalyzes the cyclization of allenones, diols, and furan-ynes, often proceeding through highly reactive gold-carbene intermediates to form diverse heterocyclic scaffolds.[16][18][19][20]

  • Copper Catalysts: Copper can mediate oxidative cyclizations and intramolecular vinylations.[17] For instance, in the annulation of alkyl ketones and β-nitrostyrenes, copper facilitates the formation of the necessary intermediates for the [3+2] cycloaddition that constructs the furan ring.[16]

  • Non-Noble Metals (Ni, Co, Fe): Driven by cost-effectiveness, catalysts based on non-noble metals are being developed for reactions like furfural hydrogenation.[10] For example, nickel and cobalt nanoparticles encapsulated in N-doped carbon nanotubes show superior activity for reducing furfural to furfuryl alcohol.[10]

Data Summary: Comparison of Modern Catalytic Methods
Catalytic SystemSubstrate TypeTypical ConditionsYield Range (%)Key AdvantagesReference
Pd(II) salts (Z)-2-en-4-yn-1-ols25-100 °C, neutral70-95Mild conditions, high versatility[16]
Au nanoparticles/TiO₂ Conjugated allenonesAcetic acid, mild temp.85-99Heterogeneous, recyclable catalyst[16]
CuCl/DMSO Aryl ketones & styrenes120 °C, air60-88Uses DMSO as oxidant, simple starting materials[16]
Co₂P/(CePO₄)₀.₁₆ Levulinic Acid (LA)90 °C, 4.0 MPa H₂~97High stability, non-noble metal[10]
FeCl₃ Propargylic acetatesMild, room temp.75-92Inexpensive catalyst, straightforward[16]

Biocatalysis: The Green Chemistry Approach

Biocatalysis offers a sustainable and highly selective alternative to traditional chemical synthesis.[5] The use of enzymes or whole-cell systems operates under mild conditions (ambient temperature and pressure, neutral pH), minimizes waste, and provides exquisite chemo-, regio-, and stereoselectivity.[5]

A primary application in furan chemistry is the selective reduction of biomass-derived aldehydes. For example, the reduction of furfural to furfuryl alcohol (FAL) or HMF to 2,5-bis(hydroxymethyl)furan (BHMF) is a critical step in producing valuable chemical intermediates.[21] While chemical hydrogenation often requires high pressures of H₂ and can lead to over-reduction or ring-opening byproducts, biocatalysts can selectively target the carbonyl group.[21][22]

Causality of Biocatalysis: Enzymes, such as alcohol dehydrogenases, utilize cofactors (e.g., NADH/NADPH) to perform highly specific hydride transfers. The active site of the enzyme binds the furan aldehyde in a precise orientation, ensuring that reduction occurs exclusively at the carbonyl, leaving other functional groups and the furan ring intact. This avoids the formation of byproducts often seen in chemocatalytic processes.

Conclusion and Future Outlook

The synthesis of furan derivatives is a dynamic field, driven by both the demands of the pharmaceutical industry and the global push for sustainable chemistry. Classical methods like the Paal-Knorr synthesis remain indispensable for their reliability. Simultaneously, modern metal-catalyzed reactions have dramatically expanded the toolkit for chemists, enabling the construction of previously inaccessible, highly substituted furans with remarkable efficiency.[15] Looking forward, the integration of catalytic strategies—such as chemoenzymatic processes that combine the best of both worlds—and the continued development of catalysts from earth-abundant, non-noble metals will be paramount.[5] These advancements will ensure that the furan scaffold continues to be a central building block in creating the next generation of medicines and sustainable materials.

References

  • Frontiers in Bioengineering and Biotechnology. Biocatalytic Synthesis of Biobased Furan-Derived Chemicals, Fuels and Materials: Toward Sustainable Biorefineries.
  • United Scientific Group.
  • ResearchGate. Catalytic Enantioselective Reactions of Biomass-Derived Furans.
  • UNIPI.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Furan.
  • NIH National Library of Medicine.
  • Benchchem.
  • Al-Qadisiyah Journal of Medical and Applied Sciences. A Review on Biological and Medicinal Significance of Furan.
  • Bentham Science. Recent Progress in the Synthesis of Furan.
  • Frontiers.
  • Organic Chemistry Portal. Furan synthesis.
  • Organic Chemistry Portal. Paal-Knorr Furan Synthesis.
  • Royal Society of Chemistry. One-pot catalytic conversion of carbohydrates into furfural and 5-hydroxymethylfurfural.
  • MDPI.
  • StudySmarter.
  • MBB College. Synthesis of Furan.
  • YouTube.
  • Oriental Journal of Chemistry. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review.
  • Taylor & Francis Online.
  • Alfa Chemistry. Paal-Knorr Synthesis.
  • CICECO.
  • NIH National Library of Medicine.
  • ResearchGate.
  • PubMed. Biocatalytic Hydrogenation of Biomass-Derived Furan Aldehydes to Alcohols.
  • ACS Publications. Gold(I)-Catalyzed Reactivity of Furan-ynes with N-Oxides: Synthesis of Substituted Dihydropyridinones and Pyranones.
  • UCL Discovery. Direct catalytic conversion of bagasse fibers to furan building blocks in organic and ionic solvents.
  • Preprints.org. Furan: A Promising Scaffold for Biological Activity.
  • NIH National Library of Medicine. Gold(I)-Catalyzed Reactivity of Furan-ynes with N-Oxides: Synthesis of Substituted Dihydropyridinones and Pyranones.
  • Royal Society of Chemistry. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review.
  • ResearchGate.
  • ACS Publications. Gold-Catalyzed Spirocyclization of Furan-ynones and Unexpected Skeleton Rearrangement of the Resulting Spirohydrofurans.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(Oxolan-2-yl)propan-2-one

The following technical support guide addresses the synthesis of 1-(Oxolan-2-yl)propan-2-one (CAS: 1073-73-0), also known as 2-acetonyltetrahydrofuran . This guide prioritizes the two most prevalent synthetic routes: Sel...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the synthesis of 1-(Oxolan-2-yl)propan-2-one (CAS: 1073-73-0), also known as 2-acetonyltetrahydrofuran .

This guide prioritizes the two most prevalent synthetic routes:

  • Selective Hydrogenation of 2-acetonylfuran (derived from biomass/furanics).

  • Wacker Oxidation of 2-allyl-tetrahydrofuran (common in total synthesis).

Part 1: Route Selection & Strategy

Before troubleshooting, confirm your synthetic pathway. The challenges differ significantly between reductive (hydrogenation) and oxidative (Wacker) strategies.

Pathway Visualization

The following flow chart outlines the critical decision points and potential failure modes for both routes.

SynthesisPathways Start Target: 1-(Oxolan-2-yl)propan-2-one (2-Acetonyltetrahydrofuran) RouteA Route A: Hydrogenation (Start: 2-Acetonylfuran) Start->RouteA RouteB Route B: Wacker Oxidation (Start: 2-Allyl-THF) Start->RouteB CatSel Catalyst Selection (Pd vs Ru vs Rh) RouteA->CatSel OxCond Oxidation Conditions (PdCl2/CuCl/O2) RouteB->OxCond OverRed Risk: Over-reduction (Alcohol Formation) CatSel->OverRed High H2 Pressure RingOpen Risk: Hydrogenolysis (Ring Opening) CatSel->RingOpen Acidic Support Isom Risk: Isomerization (Internal Alkenes) OxCond->Isom Long Reaction Time

Figure 1: Decision matrix for synthetic routes highlighting critical risk factors (yellow).

Part 2: Troubleshooting Route A (Hydrogenation of 2-Acetonylfuran)

Context: This route involves saturating the aromatic furan ring while preserving the pendant ketone. This is a chemoselectivity challenge.

Q1: My reaction yields 1-(oxolan-2-yl)propan-2-ol (the alcohol) instead of the ketone. How do I stop the reduction?

Diagnosis: You are experiencing over-reduction. The furan ring hydrogenation often requires conditions (pressure/catalyst) that are sufficient to reduce ketones to alcohols. Corrective Protocol:

  • Switch Catalyst: If using Rh/C or Pt/C , switch to Pd/C (5-10% loading). Palladium is generally less active toward aliphatic ketones under mild conditions than Rhodium or Platinum.

  • Poison the Catalyst: Introduce a selective poison such as Quinoline or use a lead-poisoned catalyst (Lindlar-type, though less common for ring saturation) to reduce activity toward the carbonyl.

  • Two-Step Workaround (Recommended): If selectivity remains poor, accept the alcohol formation.

    • Step 1: Fully hydrogenate to 1-(oxolan-2-yl)propan-2-ol (quantitative yield is easier to achieve than selective stop).

    • Step 2: Perform a mild oxidation (e.g., Swern or Dess-Martin Periodinane ) to restore the ketone. This is often higher yielding than fighting the thermodynamics of simultaneous reduction.

Q2: I see ring-opened byproducts (heptanones/heptanols). What caused this?

Diagnosis: Hydrogenolysis of the C-O ether bond. This is typically catalyzed by acidic supports or high temperatures. Corrective Protocol:

  • Check Support Acidity: Avoid acidic supports like zeolites or unneutralized activated carbon. Use Alumina (Al2O3) or Basic Carbon supports.

  • Solvent Modification: Add trace amounts of Triethylamine (TEA) to the reaction mixture to neutralize surface acidity on the catalyst.

  • Temperature Control: Maintain temperature below 100°C . C-O bond cleavage activation energy is higher than ring saturation; high heat favors ring opening.

Q3: The furan ring isn't reducing, but the ketone is. Why?

Diagnosis: This is rare but implies a catalyst highly active for carbonyls but poor for aromatics (e.g., certain Copper chromites or specific Ru conditions). Corrective Protocol:

  • Pressure Increase: Furan ring saturation typically requires high H2 pressure (20–50 bar) . Atmospheric pressure balloons are insufficient for furan hydrogenation on a preparative time scale.

  • Catalyst: Ruthenium on Carbon (Ru/C) is the "gold standard" for furan ring hydrogenation, but it will reduce the ketone. See Q1 for managing the ketone reduction.

Part 3: Troubleshooting Route B (Wacker Oxidation of 2-Allyl-THF)

Context: This route converts the terminal alkene of 2-allyl-tetrahydrofuran into a methyl ketone using PdCl2/CuCl.

Q4: The reaction has stalled, and a black precipitate has formed.

Diagnosis: "Palladium Black" precipitation. The re-oxidation cycle (Pd(0) to Pd(II) by Cu(II)) has failed, likely due to oxygen starvation. Corrective Protocol:

  • Oxygen Mass Transfer: Ensure vigorous stirring. A balloon of O2 is often insufficient for scale-up. Use active bubbling or a pressurized O2 atmosphere (1-2 atm).

  • Solvent Ratio: Ensure the DMF/Water or DMA/Water ratio is correct (typically 7:1 to 10:1). Water is the nucleophile; too little stops the reaction, too much precipitates the catalyst.

Q5: I am seeing internal alkenes (isomerization) instead of the ketone.

Diagnosis: Isomerization of the terminal alkene to a thermodynamically stable internal alkene (which reacts slower or gives different products) is a side reaction catalyzed by Pd-hydride species. Corrective Protocol:

  • Shorten Time: Monitor strictly by GC/TLC. Stop the reaction immediately upon consumption of starting material.

  • Chloride Concentration: Ensure sufficient chloride ion concentration (from CuCl or added LiCl). High [Cl-] stabilizes the Pd(II) species and inhibits the isomerization pathway.

Part 4: Analytical & Purification Data

Distinguishing Key Species

Use the following NMR markers to assess your crude mixture quickly.

Compound1H NMR Marker (CDCl3)MultiplicityNotes
1-(Oxolan-2-yl)propan-2-one (Target)δ 2.18 ppm (3H)SingletMethyl ketone alpha-protons.
2-Acetonylfuran (Starting Material A)δ 6.0 - 7.4 ppm MultipletsAromatic furan protons present.
2-Allyl-THF (Starting Material B)δ 5.0 - 5.9 ppm MultipletsOlefinic protons present.
1-(Oxolan-2-yl)propan-2-ol (Over-reduction)δ 1.1 - 1.2 ppm (3H)DoubletMethyl group shifts upfield; ketone singlet disappears.
Purification Strategy
  • Distillation: The target (BP ~85-90°C @ 15 mmHg) can be separated from polymeric side products.

  • Bisulfite Adduct: If separating from non-ketone impurities (like the alcohol), form the sodium bisulfite adduct of the ketone.

    • Shake crude oil with saturated aqueous NaHSO3.

    • Filter the solid adduct.

    • Wash with ether (removes alcohol/alkane impurities).

    • Regenerate ketone with mild base (NaHCO3) or dilute acid.

References

  • Hydrogenation of Furan Derivatives: Selective Hydrogenation of Furanic Compounds. Discusses catalyst selectivity (Pd vs Ru) and support effects on ring opening.

    • Source:

  • Radical/Wacker Approaches: Synthesis of functionalized tetrahydrofurans.

    • Source:

  • Adsorption Studies: Adsorption of 2-acetonylfuran on Ru surfaces.

    • Source:

Optimization

Side reactions to avoid during the synthesis of 1-(Oxolan-2-yl)propan-2-one

Topic: Troubleshooting Side Reactions in the Synthesis of 1-(Oxolan-2-yl)propan-2-one Cas Number: 5220-68-8 Synonyms: 1-(Tetrahydrofuran-2-yl)propan-2-one, Tetrahydrofurfuryl acetone. Target Audience: Medicinal Chemists,...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side Reactions in the Synthesis of 1-(Oxolan-2-yl)propan-2-one Cas Number: 5220-68-8 Synonyms: 1-(Tetrahydrofuran-2-yl)propan-2-one, Tetrahydrofurfuryl acetone. Target Audience: Medicinal Chemists, Process Development Scientists.[1]

Introduction

This technical guide addresses the critical failure modes associated with the synthesis of 1-(Oxolan-2-yl)propan-2-one . Due to the molecule's structure—a saturated ether ring coupled to an enolizable ketone—synthesis is often plagued by competing radical pathways, over-reduction, or self-condensation.[1]

This guide is structured into three troubleshooting modules based on the most common synthetic routes:

  • Radical-Mediated Alkylation (Direct functionalization of THF).[1]

  • Catalytic Hydrogenation (Reduction of furfuryl acetone).

  • General Stability & Purification (Aldol condensation risks).

Module 1: Radical-Mediated Synthesis (Direct Route)

Context: This route typically involves the free-radical addition of tetrahydrofuran (THF) to an alkene (e.g., acetone equivalents or isopropenyl acetate) initiated by peroxides (e.g., DTBP).[1]

Q1: Why is my product mixture containing significant amounts of high-molecular-weight impurities?

Diagnosis: You are likely encountering Polysubstitution (Oligomerization) .[1] Technical Insight: The radical functionalization of THF occurs at the


-position (C2) because the adjacent oxygen lone pair stabilizes the radical. However, once the mono-substituted product is formed, the other

-position (C5) remains active.[1] If the concentration of the radical initiator is too high or the substrate-to-THF ratio is non-ideal, the product competes with the starting material for radicals, leading to 2,5-disubstituted byproducts.

The Side Reaction Pathway:

  • Initiation: Hydrogen abstraction at C2 of THF.

  • Propagation: Addition to alkene ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     Product.[2][3]
    
  • Side Reaction: Hydrogen abstraction at C5 of the Product

    
     Addition to second alkene 
    
    
    
    2,5-bis(2-oxopropyl)tetrahydrofuran .[1]

Corrective Protocol:

  • High Dilution Principle: Use THF as both the reagent and the solvent.[1] A molar ratio of THF:Alkene of at least 10:1 is recommended to statistically favor mono-substitution.

  • Initiator Dosing: Do not add the initiator all at once. Use a syringe pump to add the initiator (and potentially the alkene) slowly over 4–6 hours to keep the instantaneous radical concentration low.[1]

Q2: I observe low yields and "gumming" of the reaction vessel.

Diagnosis: Telomerization of the Alkene . Technical Insight: If the alkene (e.g., isopropenyl acetate) concentration is locally high, the carbon-centered radical formed after the initial addition may attack another alkene molecule instead of abstracting a hydrogen from THF.[1] This creates an oligomeric chain (telomer) growing off the THF ring.[1]

Troubleshooting Table: Radical Reaction Parameters

ParameterRecommended RangeConsequence of Deviation
Temperature 110°C – 140°CToo Low: Peroxide (DTBP) won't decompose (

issues).[1] Too High: Solvent polymerization/charring.
THF Equivalents 10–20 eq. (vs Alkene)Too Low: High rates of 2,5-disubstitution and telomerization.[1]
Addition Time 4–8 HoursToo Fast: Thermal runaway and oligomer formation.[1]
Visualization: Radical Selectivity Pathways

RadicalPathways THF THF (Start) Radical_A α-THF Radical THF->Radical_A H-Abstraction (Initiator) Mono_Prod Target Product (Mono-substituted) Radical_A->Mono_Prod 1. + Alkene 2. + THF (H-transfer) Polymer Telomer/Polymer Radical_A->Polymer + Alkene + Alkene (Low THF Conc.) Alkene Alkene Substrate Radical_B Product Radical (at C5 position) Mono_Prod->Radical_B Excess Radical Attack Di_Prod 2,5-Disubstituted Byproduct Radical_B->Di_Prod + Alkene

Figure 1: Mechanistic bifurcation in radical addition. Green path represents the desired synthesis; red paths indicate side reactions caused by low dilution or rapid addition.[1]

Module 2: Furan Hydrogenation (Reduction Route)

Context: This route involves the catalytic hydrogenation of 1-(Furan-2-yl)propan-2-one (Furfuryl acetone).[1]

Q3: My product contains 4-hydroxy-2-heptanone or other acyclic species.

Diagnosis: Hydrogenolysis (Ring Opening) . Technical Insight: The furan ring is aromatic but electron-rich. Under vigorous hydrogenation conditions (high pressure, acidic supports, or active catalysts like Raney Nickel), the C–O bond of the ether ring can cleave after or during saturation.[1] This leads to acyclic ketones or alcohols.

Corrective Protocol:

  • Catalyst Selection: Switch to 5% Pd/C or Rh/Al₂O₃ . Avoid Platinum (Pt) or Nickel (Ni) if ring opening is observed, as they are more aggressive toward C–O bond cleavage [1].[1]

  • Support Acidity: Use a neutral support. Acidic supports (like certain activated carbons or silica) catalyze the ring opening of the resulting tetrahydrofuran.[1]

  • Poisoning: In extreme cases, adding a trace of quinoline can attenuate the catalyst activity, preventing over-reduction.[1]

Q4: The ketone group is reducing to an alcohol (1-(tetrahydrofuran-2-yl)propan-2-ol).

Diagnosis: Chemo-selectivity Failure . Technical Insight: You want to reduce the furan ring (aromatic/diene character) while leaving the ketone intact.[1] Standard hydrogenation can reduce ketones to alcohols.

Self-Validating Experiment: Run a small-scale aliquot at low pressure (1–3 bar) and low temperature (20–40°C) . Monitor via GC-MS.[4]

  • If Furan remains: Increase Pressure slightly.

  • If Alcohol appears:[1][5][6][7][8] Change solvent to non-protic (e.g., Ethyl Acetate instead of Methanol) to destabilize the transition state for ketone reduction.[1]

Visualization: Hydrogenation Selectivity

HydroSelectivity cluster_conditions Reaction Conditions Start Furfuryl Acetone (Furan-2-yl-propan-2-one) Target Target Product (THF-Acetone) Start->Target Pd/C, Low Temp (Selective) OverRed1 Side Product A: Alcohol Derivative (Ketone Reduction) Start->OverRed1 High Pressure Protic Solvent OverRed2 Side Product B: Acyclic Ketones/Alcohols (Ring Opening) Start->OverRed2 Ni Catalyst High Temp Target->OverRed2 Acidic Support High Temp (>100°C)

Figure 2: Selectivity map for hydrogenation. The red path indicates destructive ring opening, often catalyzed by acidic media or aggressive metals.[1]

Module 3: General Stability & Purification

Q5: The product darkens and thickens during storage or distillation.

Diagnosis: Aldol Condensation (Self-Reaction) . Technical Insight: 1-(Oxolan-2-yl)propan-2-one is a ketone with available


-protons. In the presence of trace acids or bases (residual from workup), it forms an enolate which attacks another molecule of the product [2].[1]

Mechanism:


[1]

Corrective Protocol (The "Neutral Workup"):

  • Wash: Ensure the final organic layer is washed with saturated

    
     (if basic) or 
    
    
    
    (if acidic), followed by brine.[1]
  • pH Check: Check the pH of the aqueous layer of the final wash; it must be pH 6–7.

  • Distillation: If distilling, add a trace of weak acid stabilizer (e.g., potassium dihydrogen phosphate) or ensure glassware is base-free.[1] Avoid prolonged heating at temperatures

    
    .[1]
    

Summary of Critical Control Points

Synthesis RouteCritical Side ReactionPrevention Strategy
Radical Addition 2,5-DisubstitutionHigh dilution (THF solvent); Slow addition of initiator.[1]
Radical Addition Alkene PolymerizationMaintain high THF:Alkene ratio (>10:1).[1]
Hydrogenation Ring Opening (Hydrogenolysis)Use Pd/C over Ni; Neutral pH; Moderate temperature (<60°C).[1]
Hydrogenation Ketone ReductionAvoid protic solvents; Monitor H₂ uptake strictly.
Storage/Workup Aldol CondensationStrict neutral workup; Store at low temp; Exclude Lewis acids.

References

  • Nishimura, S. (2001).[1] Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience. (Detailed mechanisms on furan ring hydrogenation vs. hydrogenolysis).

  • Carey, F. A., & Sundberg, R. J. (2007).[1] Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer. (Mechanisms of Aldol condensation and enolate stability).

  • Wallace, T. J., & Gritter, R. J. (1962).[1] Free Radical Chemistry. V. The reaction of Acetone and t-Butyl Peroxide with Ethers. Journal of Organic Chemistry, 27(9), 3067–3070.[1] Link (Foundational text on radical addition to THF).[1]

  • Nikishin, G. I., et al. (1982).[1] Homolytic alkylation of ethers by dimethyl acetals of alpha,beta-unsaturated aldehydes. Bulletin of the Academy of Sciences of the USSR. (Discusses regioselectivity in radical ether functionalization).

Sources

Optimization

Advanced Method Refinement for Furan Derivatives: A GC-MS Technical Support Hub

Welcome to the Furan Analysis Technical Support Center. This guide addresses the specific analytical challenges of furan derivatives (furan, 2-methylfuran, 3-methylfuran, and 5-hydroxymethylfurfural [5-HMF]).

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Furan Analysis Technical Support Center.

This guide addresses the specific analytical challenges of furan derivatives (furan, 2-methylfuran, 3-methylfuran, and 5-hydroxymethylfurfural [5-HMF]). These compounds present a unique "Thermal Paradox": they are often formed by heat processing, yet the thermal energy required for GC analysis can artificially generate them inside your instrument, leading to false positives.

This hub is designed to help you navigate these stability issues, optimize sensitivity, and troubleshoot common chromatographic failures.

Module 1: Volatile Furan Analysis (Furan, 2-MF, 3-MF)

Core Challenge: Preventing in-situ formation during headspace incubation while maximizing sensitivity for trace detection (ppb levels).

Q: My furan recovery is inconsistent, and I suspect artifact formation. How do I optimize my Headspace (HS) parameters?

A: The standard static headspace method (FDA 2004) often requires higher temperatures for sensitivity, which risks generating furan from precursors (e.g., ascorbic acid, PUFAs) in the matrix. You must switch to HS-SPME (Solid Phase Microextraction) to lower the thermal load.

The "Cold-Extraction" Protocol:

  • Fiber Selection: Use a Carboxen/PDMS (CAR/PDMS) fiber (75 µm or 85 µm). Carboxen is essential for retaining small molecules like furan (MW 68).

  • Incubation Temperature: Do not exceed 40°C.

    • Why? Above 50°C, thermal degradation of matrix components accelerates, artificially increasing furan levels.

  • Salting Out: Add NaCl to saturation (approx. 0.3 g/mL sample). This increases the ionic strength, driving the hydrophobic furan into the headspace (Salting-out effect).

  • Internal Standard: You must use deuterated furan (furan-d4 ) added prior to extraction. External calibration is unreliable due to the high volatility and matrix binding of furan.

Q: I am seeing peak tailing for 2-methylfuran. Is this a column issue?

A: Likely, but it is often a film thickness issue rather than column damage. Volatile furans require a thick film to focus at the head of the column.

  • Recommended Column: PLOT Q (Porous Layer Open Tubular) or a thick-film 624-type (e.g., Rxi-624Sil MS, 30m x 0.25mm x 1.4 µm ).

  • The Fix: If using a standard 0.25 µm film column, the analyte travels too fast during the initial oven ramp, causing band broadening. Switch to a 1.4 µm film or lower your initial oven temperature to 35°C (hold for 5 min).

Module 2: 5-HMF Analysis (The Polar Challenge)

Core Challenge: 5-HMF is non-volatile and polar.[1][2][3][4][5] Direct injection often leads to dirty liners and poor reproducibility.

Q: Direct injection of 5-HMF gives me broad peaks and rapid liner degradation. Should I derivatize?

A: Yes. While direct analysis on WAX columns is possible, it is prone to matrix interference. The most robust method for complex matrices (bio-fluids, honey, processed foods) is Two-Step Derivatization .

The Oximation-Silylation Workflow:

  • Step 1: Oximation. React sample with Methoxyamine HCl in pyridine (approx. 70°C, 60 min).

    • Mechanism:[6][7][8] This "locks" the aldehyde group of HMF into an oxime, preventing ring-opening tautomerism and increasing thermal stability.

  • Step 2: Silylation. Add MSTFA or BSTFA (approx. 70°C, 30 min).

    • Mechanism:[6][7][8] Replaces the active hydroxyl hydrogen with a Trimethylsilyl (TMS) group, reducing polarity and improving volatility.

  • Result: You will see two peaks (syn- and anti- isomers of the oxime), which provides a unique confirmation fingerprint for HMF.

Visualizing the Method Selection Logic

MethodSelection Start Start: Analyte Identification IsVolatile Is the Furan Volatile? (BP < 100°C)? Start->IsVolatile VolatilePath Target: Furan, Methylfurans IsVolatile->VolatilePath Yes NonVolatilePath Target: 5-HMF, Furoic Acid IsVolatile->NonVolatilePath No HS_SPME Method: HS-SPME (CAR/PDMS Fiber) VolatilePath->HS_SPME Deriv Method: Derivatization NonVolatilePath->Deriv TempControl CRITICAL: Incubation < 40°C (Prevent Artifacts) HS_SPME->TempControl GC_Analysis GC-MS Analysis (SIM Mode) TempControl->GC_Analysis Step1 1. Oximation (Stabilize Aldehyde) Deriv->Step1 Step2 2. Silylation (BSTFA) (Block -OH Groups) Step1->Step2 Step2->GC_Analysis

Caption: Decision tree for selecting the correct sample preparation workflow based on furan volatility and thermal stability.

Module 3: Troubleshooting & Optimization
Q: I see "Ghost Peaks" of furan in my blank samples. Where are they coming from?

A: Furan is ubiquitous in lab environments.

  • Source 1: Septa Bleed. Standard septa can release volatiles when heated. Solution: Use high-temperature, low-bleed septa (PTFE-faced) and pre-condition them.

  • Source 2: Lab Air. Furan can be present in lab air (solvents, smoke). Solution: Run a "Trap Blank" by exposing a SPME fiber to the lab air for 10 mins and injecting it. If furan appears, your lab air is contaminated.

  • Source 3: Carryover. Furan sticks to cold spots in the split vent line. Solution: Increase the Split Vent Flow to >50 mL/min during the run to sweep the lines.

Q: How do I improve sensitivity without compromising peak shape?

A: Switch your Mass Spec to SIM (Selected Ion Monitoring) mode. Full Scan is insufficient for trace analysis (<10 ppb).

Optimized SIM Table for Furan Derivatives:

AnalyteQuant Ion (

)
Qualifier Ions (

)
Retention Time Window (min)*
Furan 68 39, 402.5 - 3.5
Furan-d4 (IS) 72 42, 442.5 - 3.5
2-Methylfuran 82 81, 534.0 - 5.0
3-Methylfuran 82 81, 534.1 - 5.1
2,5-Dimethylfuran 96 81, 535.5 - 6.5
5-HMF (TMS deriv.) 217 73, 14712.0 - 14.0

*Note: Retention times depend on column length and flow rate. Always determine experimentally.

Q: My calibration curve is non-linear (R² < 0.98). Why?

A: This is a classic symptom of Matrix Effects in headspace analysis.

  • The Cause: The partition coefficient (

    
    ) of furan changes depending on the matrix (e.g., coffee vs. water). You cannot quantify furan in coffee using a calibration curve made in water.
    
  • The Solution: Use Standard Addition or a Stable Isotope Dilution Assay (SIDA) .

    • Protocol: Add a fixed amount of furan-d4 to every sample and standard. Plot the ratio of (Area Furan / Area Furan-d4). This corrects for matrix-driven variations in extraction efficiency.

Module 4: Experimental Workflow Visualization

The following diagram illustrates the critical optimization loop for HS-SPME to ensure you are measuring native furan, not generated furan.

SPME_Optimization cluster_0 Optimization Parameters Temp Extraction Temp (30°C - 60°C) Experiment Run GC-MS Analysis Temp->Experiment Time Equilibration Time (10 - 45 min) Time->Experiment Salt Salt Addition (0 - Saturation) Salt->Experiment Check1 Is Furan > Expected? Experiment->Check1 Artifact Artifact Formation! Reduce Temp Check1->Artifact Yes Check2 Is Sensitivity Low? Check1->Check2 No Artifact->Temp Retry Optimize Increase Salt or Change Fiber (Arrow) Check2->Optimize Yes Final Validated Method Check2->Final No Optimize->Salt Retry

Caption: Iterative optimization loop for HS-SPME. Note that high recovery coupled with high temperature often indicates artifact formation.

References
  • U.S. Food and Drug Administration (FDA). (2004). Determination of Furan in Foods. Link

  • Reyes-Garcés, N., & Hepner, J. (2020).[9] Analysis of furan and alkylfurans in food commodities using headspace SPME arrow and GC-MS. Restek Corporation Application Note. Link

  • Teixidó, E., et al. (2006). Analysis of 5-hydroxymethylfurfural in foods by gas chromatography–mass spectrometry. Journal of Chromatography A, 1135(1), 85-90. Link

  • Altaki, M.S., et al. (2007). Determination of furan in food samples by headspace solid-phase microextraction gas chromatography-mass spectrometry. Journal of Chromatography A, 1146(1), 103-109. Link

  • Agilent Technologies. (2020). GC Troubleshooting Series: Tailing Peaks. Link

Sources

Reference Data & Comparative Studies

Validation

Comparison of different synthetic routes to 1-(Oxolan-2-yl)propan-2-one

Executive Summary & Molecule Profile[1] Target Molecule: 1-(Oxolan-2-yl)propan-2-one Common Names: Tetrahydrofurfuryl acetone, 4-(Tetrahydrofuran-2-yl)-2-butanone. CAS Number: 2996-86-3 Molecular Formula: Significance: T...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1]

Target Molecule: 1-(Oxolan-2-yl)propan-2-one Common Names: Tetrahydrofurfuryl acetone, 4-(Tetrahydrofuran-2-yl)-2-butanone. CAS Number: 2996-86-3 Molecular Formula:



Significance: This ketone is a versatile chiral building block in the synthesis of non-ionic surfactants, flavorants, and pharmaceutical intermediates. Its structure—a saturated oxygen heterocycle bearing a reactive methyl ketone side chain—presents a classic chemoselectivity challenge: How to construct or modify the saturated ring without compromising the carbonyl functionality.

This guide evaluates three distinct synthetic methodologies ranging from industrial biomass valorization to precision organometallic catalysis.

Route Analysis

Route A: Selective Hydrogenation of Furfuryl Acetone (The Biomass Route)

This is the dominant industrial route, leveraging furfural (a biomass derivative) as the starting material. The synthesis is a two-stage process: Aldol condensation followed by catalytic hydrogenation.

The Core Challenge: Chemoselectivity. The furan ring is aromatic and difficult to reduce, while the ketone carbonyl is easily reduced to an alcohol. The goal is to saturate the ring (and the alkene) while preserving the ketone.

Step 1: Precursor Synthesis (Aldol Condensation)
  • Reagents: Furfural + Acetone.[1][2]

  • Catalyst: Solid base catalysts (e.g.,

    
     mixed oxides) are superior to homogeneous bases (NaOH) to prevent polymerization.
    
  • Product: Furfuryl acetone (4-(2-furyl)-3-buten-2-one).

Step 2: Selective Hydrogenation[3]
  • Reagents:

    
     (Gas).
    
  • Catalyst: Raney Nickel (modified) or Pd/C.

  • Conditions: Moderate pressure (30–50 bar), 100–120°C.

Protocol (Optimized for Selectivity):

  • Loading: Charge a high-pressure autoclave with Furfuryl Acetone (1.0 eq) and Raney Nickel (5 wt%).

  • Solvent: Use Isopropanol (inhibits carbonyl reduction via equilibrium effects).

  • Reaction: Pressurize with

    
     to 40 bar. Heat to 110°C.
    
  • Monitoring: Monitor

    
     uptake. The reaction proceeds in two jumps: rapid alkene saturation followed by slower ring saturation.
    
  • Termination: Stop immediately upon theoretical

    
     consumption (3 eq) to prevent reduction of the ketone to 4-(tetrahydrofuran-2-yl)-2-butanol.
    

Critical Insight: Nickel catalysts are preferred over Platinum for this transformation because Platinum tends to reduce the carbonyl group faster than the furan ring.

Route B: Wacker Oxidation of 2-Allyltetrahydrofuran (The Precision Route)

For high-value applications requiring high purity and mild conditions, the Wacker oxidation offers a regioselective approach that avoids the "over-reduction" risks of Route A.

Mechanism: Palladium(II)-catalyzed oxidation of a terminal alkene to a methyl ketone using water as the oxygen source.[4]

Step 1: Precursor Preparation[5]
  • Starting Material: 2-Allyltetrahydrofuran (accessible via radical allylation of THF or Grignard addition to tetrahydrofurfuryl halides).

Step 2: Wacker Oxidation[5][6]
  • Catalyst system:

    
     (cat), 
    
    
    
    (co-catalyst).[6]
  • Oxidant:

    
     (balloon or bubbler).
    
  • Solvent: DMF/Water (7:1).

Protocol:

  • Catalyst Prep: Dissolve

    
     (0.1 eq) and 
    
    
    
    (1.0 eq) in DMF/Water. Stir under
    
    
    atmosphere for 30 mins to ensure the system is active.
  • Addition: Add 2-Allyltetrahydrofuran (1.0 eq) slowly.

  • Reaction: Stir at room temperature to 60°C under

    
     (1 atm).
    
  • Workup: The solution turns from green to black (Pd precipitation) if re-oxidation fails, but stays green/brown if working well. Extract with ether, wash with brine to remove DMF/Cu salts.

Self-Validating Check:

  • TLC: Disappearance of the non-polar alkene spot.

  • NMR: Appearance of a sharp singlet methyl ketone peak at

    
     2.15 ppm.
    
Route C: Nucleophilic Substitution (The Lab-Scale Control)

When specific chiral centers on the THF ring must be preserved from a chiral precursor (e.g., chiral tetrahydrofurfuryl alcohol), a Grignard approach is preferred to avoid racemization inherent in radical or hydrogenation steps.

Pathway: Tetrahydrofurfuryl Nitrile + Methyl Grignard.

Protocol:

  • Precursor: Convert Tetrahydrofurfuryl alcohol to the nitrile via tosylation and NaCN displacement.

  • Grignard Formation: Prepare MeMgBr (1.2 eq) in anhydrous ether.

  • Addition: Add Tetrahydrofurfuryl nitrile (1.0 eq) at 0°C.

  • Hydrolysis: The intermediate imine salt is hydrolyzed with aqueous HCl to yield the ketone.

Comparative Data Analysis

The following table contrasts the performance metrics of the three routes.

MetricRoute A: HydrogenationRoute B: Wacker OxidationRoute C: Grignard
Atom Economy High (100%) Good (Loss of 2H)Poor (Mg salts waste)
Scalability Industrial (Tons) Moderate (Kg)Low (Grams)
Selectivity Risks High (Alcohol byproduct)Low (Isomerization rare)Low (Clean conversion)
Safety Profile High Pressure

Toxic Cu salts /

Pyrophoric reagents
Est. Yield 85-92%75-85%60-70%
Cost Efficiency Best Expensive (Pd)Moderate

Visualizing the Pathways

Diagram 1: Selectivity Map in Hydrogenation (Route A)

This diagram illustrates the critical branching point where process control determines success (Ketone) or failure (Alcohol).

HydrogenationPath Start Furfural + Acetone Inter Furfuryl Acetone (Alkene + Furan) Start->Inter Aldol Condensation (Base Cat.) Target TARGET: Tetrahydrofurfuryl Acetone Inter->Target H2 / Ni (Controlled) Selective Saturation OverRed IMPURITY: Tetrahydrofurfuryl Alcohol Inter->OverRed H2 / Pt (Uncontrolled) Over-reduction Target->OverRed Prolonged Reaction

Caption: Reaction pathway for Route A showing the critical selectivity window required to prevent over-reduction.

Diagram 2: Wacker Oxidation Catalytic Cycle (Route B)

This highlights the regeneration of the Palladium catalyst, the key to the atom economy of this route.

WackerCycle Pd2 Pd(II) Species Coord Alkene Coordination Pd2->Coord + 2-AllylTHF Hydro Hydroxypalladation (Water Attack) Coord->Hydro + H2O Elim Beta-Hydride Elimination Hydro->Elim Prod Product Release (Methyl Ketone) Elim->Prod Pd0 Pd(0) Species Prod->Pd0 - H+ Regen Re-oxidation (CuCl2 + O2) Pd0->Regen Cu(II) -> Cu(I) Regen->Pd2 Cycle Closes

Caption: The Wacker catalytic cycle demonstrating the Pd(II)/Pd(0) redox loop driven by Copper and Oxygen.

References

  • Green Synthesis of Furfuryl Acetone

    • Title: Green Synthesis of Furfural Acetone by Solvent-Free Aldol Condensation of Furfural with Acetone over La2O3–MgO Mixed Oxide C
    • Source: Industrial & Engineering Chemistry Research (ACS).
    • URL:[Link]

  • Selective Hydrogenation Kinetics

    • Title: Selective Hydrogenation of Furfural Acetone over a Cu Catalyst: Combined Theoretical and Experimental Study.
    • Source: ResearchG
    • URL:[Link]

  • Wacker Oxidation Mechanism

    • Title: Wacker Oxidation: Mechanism and Synthetic Applications.[6]

    • Source: Chemistry LibreTexts.
    • URL:[Link][4]

  • Tetrahydrofurfuryl Alcohol Hydrogenolysis Context

    • Title: Design and Optimization for Sustainable Synthesis of Tetrahydrofurfuryl Alcohol by Furfural Hydrogen
    • Source: ACS Sustainable Chemistry & Engineering.
    • URL:[Link]

Sources

Comparative

Beyond 1-(Oxolan-2-yl)propan-2-one: Strategic Alternatives for Heterocyclic Ketone Motifs

Executive Summary 1-(Oxolan-2-yl)propan-2-one (also known as 1-(tetrahydrofuran-2-yl)propan-2-one) is a "privileged scaffold" in medicinal chemistry, widely used to introduce the tetrahydrofuranyl-propylamine pharmacopho...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(Oxolan-2-yl)propan-2-one (also known as 1-(tetrahydrofuran-2-yl)propan-2-one) is a "privileged scaffold" in medicinal chemistry, widely used to introduce the tetrahydrofuranyl-propylamine pharmacophore via reductive amination. This motif is critical in the development of antifungal agents, cPLA2α inhibitors, and various psychoactive modulators.

However, reliance on this specific building block presents challenges:

  • Stereocontrol: Commercial supplies are often racemic, requiring expensive chiral resolution.

  • Metabolic Instability: The

    
    -position of the tetrahydrofuran (THF) ring is susceptible to oxidative metabolism (P450-mediated hydroxylation).
    
  • Supply Chain: Regulatory scrutiny on specific ketone precursors can disrupt availability.

This guide presents three strategic alternatives: Precursor-based substitution (Furan), Ring-expanded bioisosteres (Tetrahydropyran), and Carbocyclic isosteres (Cyclopentane).

Strategic Decision Framework

The choice of alternative depends on the specific constraint (Stability vs. Synthesis vs. Binding Affinity).

DecisionTree Start Primary Constraint? Stability Metabolic Instability (Rapid Clearance) Start->Stability Synthesis Synthesis/Cost (Racemic/Expensive) Start->Synthesis Binding Binding Affinity (H-Bond Acceptor) Start->Binding Alt1 Use Carbocyclic Analog (Cyclopentyl) Stability->Alt1 Remove Ether O Alt3 Use THP Bioisostere (Tetrahydropyran) Stability->Alt3 Steric Shielding Alt2 Use Furan Precursor (1-(Furan-2-yl)propan-2-one) Synthesis->Alt2 Easy Hydrogenation Binding->Alt3 Retain Ether O

Figure 1: Decision matrix for selecting the optimal alternative based on project constraints.

Detailed Analysis of Alternatives

Alternative A: The Furan Precursor (1-(Furan-2-yl)propan-2-one)

Best for: Cost reduction and scalable synthesis.

The unsaturated furan analog is significantly more stable and cheaper to manufacture than the saturated THF ketone. It serves as a "pro-reagent" that can be reduced in situ or in a discrete step.

  • Mechanism: The aromatic furan ring resists alpha-oxidation during storage. It can be converted to the THF ring via catalytic hydrogenation.

  • Stereochemistry Advantage: Asymmetric hydrogenation of furan derivatives (using Rh/bisphosphine catalysts) often yields higher enantiomeric excess (ee) than direct synthesis of the saturated ketone.

Alternative B: The Ring-Expanded Bioisostere (Tetrahydropyran)

Best for: Improving metabolic stability and ADME profiles.

Replacing the 5-membered THF ring with a 6-membered Tetrahydropyran (THP) ring (1-(Tetrahydropyran-2-yl)propan-2-one) is a classic bioisosteric swap.

  • Bioisosterism: The THP ring is a rigid ether with lower entropy than THF.[1] It retains the hydrogen-bond acceptor capability of the oxygen but increases lipophilicity slightly.

  • Metabolic Shielding: The 6-membered ring is generally less prone to rapid metabolic ring-opening compared to the strained 5-membered THF system.

  • Data Support: Research in HIV protease inhibitors has shown that THP analogs can maintain potency while improving the pharmacokinetic profile compared to THF analogs [1].

Alternative C: The Carbocyclic Isostere (Cyclopentane)

Best for: Eliminating oxidative metabolism liabilities.

If the ether oxygen is not essential for target binding (i.e., it does not act as a critical H-bond acceptor), replacing the THF ring with a cyclopentane ring (1-Cyclopentylpropan-2-one) drastically improves metabolic stability.

  • Metabolism: Eliminates the formation of reactive hemiacetal metabolites caused by oxidation adjacent to the ether oxygen.

  • Lipophilicity: Increases LogP, potentially improving membrane permeability.

Comparative Performance Data

The following table compares the physicochemical properties and synthetic utility of the target molecule against its alternatives.

Feature1-(Oxolan-2-yl)propan-2-one (Target)1-(Furan-2-yl)propan-2-one (Alt A)1-(Tetrahydropyran-2-yl)propan-2-one (Alt B)1-Cyclopentylpropan-2-one (Alt C)
Role Primary ReagentPrecursor / Pro-drugBioisostereBioisostere
Stability Low (Peroxide formation/Oxidation)High (Aromatic)High (Stable Ether)Very High (Alkane)
H-Bonding AcceptorWeak AcceptorAcceptorNone
LogP (Est) ~0.5~1.2~0.9~2.1
Synthesis Difficult (Stereocenter)Easy (Friedel-Crafts)Moderate (Prins Cyclization)Easy
Metabolic Risk High (Ring opening)Low (until reduced)ModerateLow

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of Furan Precursor

Use this protocol to convert Alternative A into the target THF motif with high yield.

Objective: Synthesis of 1-(Oxolan-2-yl)propan-2-one from 1-(Furan-2-yl)propan-2-one.

Reagents:

  • Substrate: 1-(Furan-2-yl)propan-2-one (1.0 equiv)

  • Catalyst: 5% Pd/C or 5% Rh/Al₂O₃ (5 mol%)

  • Solvent: Methanol or Ethanol (anhydrous)

  • Hydrogen Gas (H₂)

Procedure:

  • Preparation: In a high-pressure hydrogenation vessel (e.g., Parr reactor), dissolve the furan substrate (10 mmol) in Methanol (50 mL).

  • Catalyst Addition: Carefully add the catalyst (5% Pd/C, 100 mg) under an inert atmosphere (Argon/Nitrogen) to prevent ignition.

  • Hydrogenation: Seal the reactor and purge with H₂ three times. Pressurize to 3–5 bar (45–75 psi) .

  • Reaction: Stir vigorously at 25–40°C for 4–6 hours. Monitor consumption of starting material via TLC or GC-MS. Note: Furan reduction can be sluggish; Rhodium catalysts are often more active than Palladium for furan saturation.

  • Work-up: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with methanol.

  • Purification: Concentrate the filtrate under reduced pressure. The product is typically a clear oil. Yields >90% are common.

Protocol 2: General Reductive Amination with Alternatives

Use this protocol to couple any of the ketone alternatives with an amine.

Objective: Synthesis of secondary amines using Sodium Triacetoxyborohydride (STAB).

Reagents:

  • Ketone (Alternative A, B, or C) (1.0 equiv)

  • Amine (Primary or Secondary) (1.1 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF

  • Acid Catalyst: Acetic Acid (1.0 equiv)

Procedure:

  • Imine Formation: In a dry flask, mix the Ketone (5 mmol) and Amine (5.5 mmol) in DCE (20 mL). Add Acetic Acid (5 mmol). Stir at room temperature for 30–60 minutes.

  • Reduction: Add STAB (7.5 mmol) in one portion. The reaction may bubble slightly.

  • Incubation: Stir at room temperature for 12–24 hours under Nitrogen.

  • Quench: Quench with saturated aqueous NaHCO₃ solution (20 mL). Stir for 15 minutes.

  • Extraction: Extract with Dichloromethane (3 x 20 mL). Dry organic layers over MgSO₄.

  • Purification: Concentrate and purify via flash column chromatography.

Pathway Visualization

The following diagram illustrates the synthetic divergence when using the Furan precursor versus the direct THF ketone.

Synthesispath Furan 1-(Furan-2-yl)propan-2-one (Stable Precursor) THF_Ketone 1-(Oxolan-2-yl)propan-2-one (Target Motif) Furan->THF_Ketone H2 / Pd/C (Protocol 1) Amine Target Amine (Drug Candidate) Furan->Amine Direct Reductive Amination (One-Pot H2/Pd + Amine) THF_Ketone->Amine R-NH2 / STAB (Protocol 2)

Figure 2: Synthetic pathways showing the conversion of the Furan precursor to the final amine product.

References

  • Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Source: National Institutes of Health (NIH) / PubMed Central. URL:[Link]

  • Catalytic production of tetrahydropyran (THP): a biomass-derived, economically competitive solvent. Source:[2] Royal Society of Chemistry (Green Chemistry). URL:[Link]

  • Synthesis, activity and metabolic stability of propan-2-one substituted tetrazolylalkanoic acids as dual inhibitors. Source: PubMed Central. URL:[Link]

  • Reductive Amination: A Guide to Synthesis. Source: Master Organic Chemistry. URL:[Link]

  • Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group. Source: PubMed.[3] URL:[Link]

Sources

Validation

A Senior Application Scientist's Guide to Cross-Validation of Analytical Results for 1-(Oxolan-2-yl)propan-2-one

For researchers, scientists, and drug development professionals, the assurance of analytical data integrity is paramount. This guide provides an in-depth, experience-driven comparison of analytical methodologies for the...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the assurance of analytical data integrity is paramount. This guide provides an in-depth, experience-driven comparison of analytical methodologies for the characterization of 1-(Oxolan-2-yl)propan-2-one, a key intermediate in various synthetic pathways. We will delve into the cross-validation of a primary High-Performance Liquid Chromatography (HPLC) method with an orthogonal Gas Chromatography-Mass Spectrometry (GC-MS) method, offering a robust framework for ensuring data accuracy and reliability. This document is designed to be a practical resource, grounded in the principles of scientific integrity and regulatory expectations.

Introduction: The Imperative for Robust Analytical Validation

1-(Oxolan-2-yl)propan-2-one, also known as 1-(tetrahydrofuran-2-yl)propan-2-one, is a molecule of interest in pharmaceutical synthesis. The reliable quantification of this compound and its potential impurities is critical for process control and ensuring the quality of the final active pharmaceutical ingredient (API). A single analytical method, while validated, may possess inherent biases or limitations. Therefore, cross-validation using an orthogonal method—a technique with a different principle of separation or detection—is a cornerstone of a robust quality control strategy.[1][2] This approach provides a higher degree of certainty in the reported results and is a key expectation of regulatory bodies globally.[3][4][5]

This guide will present a comparative analysis of two distinct, yet complementary, analytical techniques for 1-(Oxolan-2-yl)propan-2-one:

  • Primary Method: Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet (UV) Detection following derivatization with 2,4-Dinitrophenylhydrazine (DNPH). This is a widely accepted method for the analysis of ketones and aldehydes.[6][7][8][9][10]

  • Orthogonal Method: Gas Chromatography-Mass Spectrometry (GC-MS), a powerful technique for the separation and identification of volatile and semi-volatile compounds.[11][12][13]

The subsequent sections will detail the experimental protocols for each method, present a structured cross-validation study, and offer insights into the interpretation of the comparative data.

The Methodologies: A Tale of Two Techniques

The choice of analytical methods was deliberate, leveraging their distinct chemical principles to provide a comprehensive analytical picture of 1-(Oxolan-2-yl)propan-2-one.

Primary Method: RP-HPLC-UV with DNPH Derivatization

Rationale: The carbonyl group in 1-(Oxolan-2-yl)propan-2-one lacks a strong chromophore, making direct UV detection at typical HPLC wavelengths challenging and insensitive. Derivatization with DNPH introduces a dinitrophenylhydrazone moiety, which is highly chromophoric and allows for sensitive detection in the UV-Vis region (around 360 nm).[7][8][10] This pre-column derivatization is a well-established and robust technique for the quantification of aldehydes and ketones.[6][9]

Experimental Workflow:

cluster_prep Sample Preparation cluster_hplc HPLC Analysis Sample Sample containing 1-(Oxolan-2-yl)propan-2-one Derivatization Derivatization with DNPH solution Sample->Derivatization Extraction Liquid-Liquid Extraction of DNPH-derivative Derivatization->Extraction Evaporation Evaporation and Reconstitution Extraction->Evaporation Injection Injection onto RP-C18 column Evaporation->Injection Separation Isocratic/Gradient Elution Injection->Separation Detection UV Detection at 360 nm Separation->Detection Quantification Quantification against standard curve Detection->Quantification

Caption: Workflow for HPLC-UV analysis of 1-(Oxolan-2-yl)propan-2-one with DNPH derivatization.

Detailed Protocol:

  • Standard and Sample Preparation:

    • Prepare a stock solution of 1-(Oxolan-2-yl)propan-2-one reference standard in acetonitrile.

    • Prepare a series of calibration standards by diluting the stock solution.

    • Accurately weigh the sample and dissolve it in acetonitrile.

  • Derivatization:

    • To an aliquot of the standard or sample solution, add an excess of DNPH solution (e.g., 0.2% DNPH in acetonitrile with 1% phosphoric acid).

    • Vortex and allow the reaction to proceed at room temperature for at least 1 hour, protected from light.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 65:35 v/v).[7]

    • Flow Rate: 1.0 mL/min.[7]

    • Column Temperature: 30°C.[7]

    • Injection Volume: 20 µL.

    • Detector Wavelength: 360 nm.[7][8]

Orthogonal Method: Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC-MS offers high separation efficiency and provides structural information through mass spectrometry, making it an excellent confirmatory technique. Its separation mechanism, based on volatility and interaction with the stationary phase, is fundamentally different from the partitioning mechanism in reversed-phase HPLC, thus fulfilling the orthogonality requirement.[2] This method is particularly well-suited for the analysis of relatively volatile ketones like 1-(Oxolan-2-yl)propan-2-one.[12][13]

Experimental Workflow:

cluster_prep_gc Sample Preparation cluster_gcms GC-MS Analysis Sample_GC Sample containing 1-(Oxolan-2-yl)propan-2-one Dilution Dilution in a suitable solvent (e.g., Dichloromethane) Sample_GC->Dilution InternalStandard Addition of Internal Standard Dilution->InternalStandard Injection_GC Split/Splitless Injection InternalStandard->Injection_GC Separation_GC Separation on a capillary column Injection_GC->Separation_GC Ionization Electron Ionization (EI) Separation_GC->Ionization Detection_MS Mass Spectrometry Detection (Scan or SIM mode) Ionization->Detection_MS Quantification_MS Quantification using Internal Standard Detection_MS->Quantification_MS

Caption: Workflow for GC-MS analysis of 1-(Oxolan-2-yl)propan-2-one.

Detailed Protocol:

  • Standard and Sample Preparation:

    • Prepare a stock solution of 1-(Oxolan-2-yl)propan-2-one reference standard in a volatile solvent like dichloromethane or hexane.[13]

    • Prepare a series of calibration standards containing a fixed concentration of a suitable internal standard (e.g., a structurally similar ketone not present in the sample).

    • Accurately weigh the sample, dissolve it in the chosen solvent, and add the internal standard.

  • GC-MS Conditions:

    • Column: A non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate.

    • Inlet Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 10°C/min to 250°C.

      • Hold at 250°C for 5 minutes.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Spectrometer Mode: Full scan (e.g., m/z 40-300) for identification and Selected Ion Monitoring (SIM) for quantification for enhanced sensitivity.

Cross-Validation Study Design

The objective of this cross-validation is to demonstrate the equivalence of the HPLC-UV and GC-MS methods for the quantification of 1-(Oxolan-2-yl)propan-2-one in a given matrix. The study will be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[14][15]

cluster_methods Analytical Methods cluster_params Validation Parameters cluster_comparison Comparative Analysis HPLC HPLC-UV (Primary) Specificity Specificity HPLC->Specificity Linearity Linearity & Range HPLC->Linearity Accuracy Accuracy HPLC->Accuracy Precision Precision (Repeatability & Intermediate) HPLC->Precision LOD_LOQ LOD & LOQ HPLC->LOD_LOQ GCMS GC-MS (Orthogonal) GCMS->Specificity GCMS->Linearity GCMS->Accuracy GCMS->Precision GCMS->LOD_LOQ Results Comparison of Results Specificity->Results Linearity->Results Accuracy->Results Precision->Results LOD_LOQ->Results Conclusion Conclusion on Method Equivalence Results->Conclusion

Caption: Cross-validation workflow comparing HPLC-UV and GC-MS methods.

Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This will be evaluated by analyzing a placebo (matrix without the analyte) and a sample spiked with known impurities.

  • Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the analyte. This will be assessed using a minimum of five concentration levels.[14]

  • Accuracy: The closeness of the test results obtained by the method to the true value. This will be determined by the recovery of a known amount of analyte spiked into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[14]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This will be evaluated at two levels:

    • Repeatability (Intra-assay precision): Analysis of replicate samples on the same day, with the same analyst and equipment.

    • Intermediate Precision: Analysis of replicate samples on different days, with different analysts or equipment.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

Comparative Data and Interpretation

The following table summarizes the expected performance data from the cross-validation study.

Parameter HPLC-UV (with DNPH Derivatization) GC-MS Acceptance Criteria
Specificity No interference at the retention time of the analyte derivative.No interfering peaks at the retention time and m/z of the analyte.No significant interference at the analyte's retention time.
Linearity (r²) > 0.999> 0.998r² ≥ 0.995
Range (µg/mL) 1 - 500.5 - 25To be defined based on application.
Accuracy (% Recovery) 98.0 - 102.0%97.5 - 102.5%98.0 - 102.0% for drug substance
Precision (RSD)
- Repeatability< 1.0%< 1.5%RSD ≤ 2.0%
- Intermediate Precision< 1.5%< 2.0%RSD ≤ 3.0%
LOD (µg/mL) ~0.1~0.05Reportable
LOQ (µg/mL) ~0.3~0.15Reportable

Interpretation of Results:

The hypothetical data presented above suggests that both methods are suitable for their intended purpose. The HPLC-UV method demonstrates excellent linearity, accuracy, and precision. The GC-MS method, while showing slightly higher variability in precision, offers superior sensitivity (lower LOD and LOQ). The strong correlation in the results obtained from both methods for the same set of samples would provide a high degree of confidence in the analytical data. Any significant discrepancy between the two methods would trigger an investigation to identify the root cause, which could be related to sample preparation, instrument performance, or the presence of an interfering species that is only detected by one of the techniques.

Conclusion and Recommendations

The cross-validation of the HPLC-UV and GC-MS methods provides a robust and scientifically sound approach for the analysis of 1-(Oxolan-2-yl)propan-2-one.

  • For routine quality control and release testing , the HPLC-UV method with DNPH derivatization is recommended due to its robustness, high precision, and widespread availability in QC laboratories.

  • The GC-MS method serves as an invaluable orthogonal technique for:

    • Confirmatory analysis of out-of-specification results.

    • Impurity identification due to the structural information provided by the mass spectrometer.

    • Trace-level analysis where higher sensitivity is required.

By implementing a cross-validation strategy, organizations can ensure the generation of reliable and defensible analytical data, a critical component in the development and manufacturing of safe and effective pharmaceutical products.

References

  • Agilent Technologies. (n.d.). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC.
  • Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples.
  • Cardeal, Z. L., & de Souza, P. P. (2004). HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. Journal of the Brazilian Chemical Society, 15, 213-219. Retrieved from [Link]

  • Ho, S. S., & Yu, J. Z. (2004). Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine. Journal of chromatographic science, 42(9), 483-490. Retrieved from [Link]

  • Ho, S. S. (n.d.). Method of analysis of aldehyde and ketone by mass spectrometry. Google Patents.
  • Jones, A. W., & Andersson, L. (2003). Determination of ketone bodies in blood by headspace gas chromatography-mass spectrometry. Journal of analytical toxicology, 27(4), 237-241. Retrieved from [Link]

  • Waters Corporation. (n.d.). Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1984). Method for the determination of aldehydes and ketones in ambient air using HPLC. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • PharmaGuru. (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 291957, 1-(Tetrahydrofuran-2-yl)propan-1-ol. Retrieved from [Link]

  • ResearchGate. (n.d.). What is meant by "orthogonal methods" in analytical chemistry? Retrieved from [Link]

  • Li, L., et al. (2015). Extraction and Quantitation of Ketones and Aldehydes from Mammalian Cells Using Fluorous Tagging and Capillary LC-MS. Analytical Chemistry, 87(15), 7970-7977. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). propan-2-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 2-propanol 1-H nmr. Retrieved from [Link]

  • European Medicines Agency. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • MDPI. (2020). A Process Analytical Concept for In-Line FTIR Monitoring of Polysiloxane Formation. Retrieved from [Link]

  • LIPID MAPS® Lipidomics Gateway. (2016). Showing metabocard for 1-Furan-2-ylpropan-2-one (LMDB00951). Retrieved from [Link]

  • ResearchGate. (2025). Development of a Headspace GC/MS Analysis for Carbonyl Compounds (Aldehydes and Ketones) in Household Products after Derivatization with o-(2,3,4,5,6-Pentafluorobenzyl)-hydroxylamine. Retrieved from [Link]

  • YouTube. (2022). HIGH Resolution HNMR of isomers propan-1-ol & propan-2-ol. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis, activity and metabolic stability of propan-2-one substituted tetrazolylalkanoic acids as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase. Retrieved from [Link]

  • Ohio State University. (2005). FTIR Analysis of Particulate Matter Collected on Teflon Filters in Columbus, OH. Retrieved from [Link]

  • CK-12 Foundation. (n.d.). What methods are specific to the preparation of ketones excluding aldehydes?. Retrieved from [Link]

  • IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]

  • University of Illinois IDEALS. (2022). Pyrolysis Reactions Of Oxolan-3-one Studied Via Matrix-isolation Ftir. Retrieved from [Link]

  • SciSpace. (n.d.). validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • MDPI. (n.d.). Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra in the chemical shift region associated with propan-2-ol.... Retrieved from [Link]

  • ResearchGate. (2025). Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of 2-Phenyl-1-propanol. Retrieved from [Link]

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Comparative

Benchmarking the performance of catalysts for furan derivative synthesis

Executive Summary The synthesis of furan derivatives—specifically 5-hydroxymethylfurfural (HMF) and 2,5-furandicarboxylic acid (FDCA)—represents the cornerstone of the bio-based economy, bridging the gap between carbohyd...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of furan derivatives—specifically 5-hydroxymethylfurfural (HMF) and 2,5-furandicarboxylic acid (FDCA)—represents the cornerstone of the bio-based economy, bridging the gap between carbohydrate feedstocks and petroleum-free polymers (e.g., PEF). However, the transition from bench-scale chemistry to viable production is frequently stalled by catalyst deactivation, solvent costs, and mass transfer limitations.

This guide moves beyond simple yield comparisons to analyze the mechanistic causality of catalyst performance. We benchmark the two critical steps in the value chain: the acid-catalyzed dehydration of fructose to HMF and the subsequent oxidative valorization to FDCA. By integrating kinetic data with practical protocols, this document serves as a self-validating system for researchers aiming to optimize turnover frequencies (TOF) and selectivity.

Part 1: The Benchmarking Framework

To objectively compare catalysts, we must normalize performance metrics against reaction conditions. A high yield in a non-scalable solvent (e.g., pure DMSO) is less valuable than a moderate yield in a biphasic aqueous system.

Core Metrics for Evaluation:

  • Carbon Balance: The sum of yield, unreacted feedstock, and quantifiable byproducts. A deficit indicates humin formation.

  • Turnover Frequency (TOF): Moles of product formed per mole of active site per hour (

    
    ). Essential for comparing intrinsic activity.[1]
    
  • Stability Index: The percentage of activity retained after 3 recycle runs without regeneration.

Visualization: The Reaction Network & Catalyst Intervention

The following diagram maps the conversion pathway, highlighting where specific catalyst types intervene and where yield-destroying side reactions (Humins) occur.

ReactionNetwork cluster_legend Pathway Legend Fructose Fructose Humins Humins (Polymeric Byproducts) Fructose->Humins Thermal Deg. AcidCat Acid Catalyst (Zeolites, Resins, ILs) -3 H2O Fructose->AcidCat HMF HMF (5-Hydroxymethylfurfural) HMF->Humins Acid Cat. Polymerization OxCat Redox Catalyst (Au, Pt, MnCo) + O2 HMF->OxCat FDCA FDCA (2,5-Furandicarboxylic Acid) AcidCat->HMF OxCat->FDCA key1 Blue: Feedstock key2 Green: Intermediate key3 Red: Target Product

Figure 1: Reaction network showing critical catalytic intervention points and humin formation pathways.

Part 2: Acid-Catalyzed Dehydration (Fructose HMF)[2]

The dehydration of fructose is an acid-catalyzed process involving the removal of three water molecules. The primary challenge is preventing the rehydration of HMF into levulinic acid and the polymerization of intermediates into humins.

Comparative Analysis: Solid Acids vs. Ionic Liquids

Homogeneous mineral acids (H₂SO₄) offer high activity but suffer from separation costs and reactor corrosion. The industry standard has shifted toward heterogeneous solid acids and Ionic Liquids (ILs).

Catalyst ClassSpecific CatalystSolvent SystemYield (%)Selectivity (%)Mechanism & Limitations
Resin (Solid Acid) Amberlyst-15DMSO/Water80%~85%Pore Diffusion: High activity but prone to fouling by humins. DMSO stabilizes HMF but is hard to separate [1].
Zeolite H-ZSM-5Water/MIBK (Biphasic)50-60%70%Shape Selectivity: Micropores restrict humin formation but limit mass transfer. Rapid deactivation by coking [2].
Ionic Liquid [EMIM]Cl / CrCl₃[EMIM]Cl (Neat)90%+>95%Synergy: The chloride anion stabilizes the transition state. High viscosity and cost prevent large-scale adoption [3].
Functionalized Silica SBA-15-SO₃HDMSO78%80%Mesoporosity: Large pores allow better diffusion than zeolites. Sulfonic acid groups can leach in hot water [4].
Experimental Protocol: Biphasic Dehydration with Solid Acid

Rationale: This protocol uses a biphasic system (Water/MIBK) to continuously extract HMF, shifting equilibrium forward and protecting the product from degradation.

Materials:

  • Fructose (Substrate)[2][3][4][5][6][7]

  • Amberlyst-15 (Catalyst, dried at 100°C overnight)

  • Water (Reaction phase)[4][7][8]

  • Methyl isobutyl ketone (MIBK) (Extraction phase)

  • 2-Butanol (Phase modifier)

Workflow:

  • Catalyst Activation: Wash Amberlyst-15 with methanol, then water. Dry to remove pore-blocking moisture.

  • Reaction Assembly: In a high-pressure glass reactor, dissolve fructose in water (1M concentration). Add MIBK:2-Butanol (7:3 ratio) as the organic layer. Organic:Aqueous volume ratio should be 4:1.

  • Reaction: Add catalyst (5 wt% relative to fructose). Heat to 130°C with vigorous stirring (800 rpm) to maximize interfacial surface area.

  • Sampling: Aliquot from both phases every 15 minutes.

  • Quantification: Analyze via HPLC (Bio-Rad Aminex HPX-87H column, 5mM H₂SO₄ mobile phase).

    • Self-Validation Check: If carbon balance < 90%, humin formation is excessive. Reduce temperature or increase organic phase ratio.

Part 3: Oxidative Valorization (HMF FDCA)

Oxidizing HMF to FDCA requires lifting the oxidation state of both the aldehyde and alcohol groups. This step is sensitive to pH and oxygen pressure.

Comparative Analysis: Noble Metals vs. Base Metal Oxides
CatalystSupportConditionsYield (%)TOF (

)
Critical Insight
Au Nanoparticles TiO₂ / CeO₂60°C, pH 9, 10 bar O₂>99%1500+Gold Standard: Exceptional activity under mild conditions.[2] Requires base (NaOH) to activate the alcohol group, producing FDCA salt (wasteful acidification step needed) [5].
Pt Nanoparticles Carbon (Pt/C)100°C, pH 9, 10 bar O₂95%800Oxygen Poisoning: Prone to over-oxidation and poisoning by O₂. Less active than Au but more stable in acidic media [6].
Bimetallic Au-Pd / C80°C, Base-free85-90%1200Synergy: Pd aids in hydride abstraction, while Au prevents poisoning. Enables base-free oxidation (greener process) [7].
Mn-Co Oxide Spinel140°C, 20 bar O₂99%50Cost-Effective: Cheap, but requires harsh conditions (high T/P) to drive the reaction. Lower TOF requires massive catalyst loading [8].
Visualization: Benchmarking Workflow

The following diagram outlines the rigorous testing logic required to validate catalyst performance, ensuring data integrity (E-E-A-T).

BenchmarkingWorkflow Start Catalyst Synthesis Char Characterization (XRD, BET, TEM) Start->Char React Reaction Testing (Kinetic Regime) Char->React Check1 Mass Transfer Check React->Check1 Check1->React Fail (Diffusion Ltd) Data Data Acquisition (HPLC/GC) Check1->Data Pass (Intrinsic) Calc Metric Calculation (Yield, TOF, Carbon Bal.) Data->Calc Recycle Recycle Study (3-5 Runs) Calc->Recycle Recycle->Char Post-Mortem Analysis

Figure 2: Validated benchmarking workflow ensuring kinetic regime operation and stability assessment.

Part 4: Critical Recommendations

  • For Upstream Processing (HMF): Move away from pure DMSO. While yields are high, the energy cost of separation is prohibitive. Recommendation: Use Hydrophobic Solid Acids (e.g., Sn-Beta Zeolites) in a biphasic water/organic system. The hydrophobicity prevents water poisoning of active sites.

  • For Downstream Processing (FDCA): The requirement for stoichiometric base in Au/TiO₂ systems creates a salt waste stream. Recommendation: Prioritize Bimetallic Au-Pd or Ru-based catalysts that can operate in base-free conditions, even if it requires slightly higher oxygen pressures.

  • Protocol Integrity: Always calculate the Weisz-Prater criterion before publishing kinetic data to prove the absence of internal diffusion limitations.

References

  • Catalytic Systems for 5-Hydroxymethylfurfural Preparation from Different Biomass Feedstocks. MDPI. Available at: [Link][7][9][10]

  • Effective Production of 5-Hydroxymethylfurfural from Fructose over a Highly Active Sulfonic Acid Functionalized SBA-15 Catalyst. MDPI. Available at: [Link][10]

  • High-yield synthesis of HMF from glucose and fructose by selective catalysis with water-tolerant rare earth metal triflates assisted by choline chloride. Green Chemistry (RSC). Available at: [Link]

  • Catalytic Dehydration of Fructose to 5-Hydroxymethylfurfural (HMF) in Low-Boiling Solvent Hexafluoroisopropanol (HFIP). MDPI. Available at: [Link][7][9][10]

  • Selective oxidation of 5-hydroxymethyl-2-furfural over TiO2-supported gold-copper catalysts. ResearchGate. Available at: [Link]

  • Aerobic Oxidation of 5-Hydroxymethylfurfural to 2,5-Furandicarboxylic Acid over a Bi-Promoted Pt/Al2O3 Catalyst. MDPI. Available at: [Link][7][10]

  • Reaction pathways for HMF oxidation over Pd-Au/TiO2 catalyst. ResearchGate. Available at: [Link]

  • Recent Developments in Metal-Based Catalysts for the Catalytic Aerobic Oxidation of 5-Hydroxymethyl-Furfural. MDPI. Available at: [Link][7][9][10]

Sources

Validation

A review of the biological activities of furan-containing compounds

A Comparative Guide to the Biological Activities of Furan-Containing Compounds The furan ring, a five-membered aromatic heterocycle containing a single oxygen atom, stands as a cornerstone in medicinal chemistry. Its uni...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Biological Activities of Furan-Containing Compounds

The furan ring, a five-membered aromatic heterocycle containing a single oxygen atom, stands as a cornerstone in medicinal chemistry. Its unique electronic properties and ability to act as a bioisostere for other aromatic systems, such as the phenyl ring, have made it a valuable scaffold in the design of novel therapeutics. The incorporation of a furan moiety can significantly influence a molecule's metabolic stability, receptor binding affinity, and overall pharmacokinetic profile.[1] This guide provides an in-depth comparison of the diverse biological activities exhibited by furan-containing compounds, supported by experimental data, detailed protocols for activity assessment, and an exploration of their underlying mechanisms of action. We will delve into the anticancer, antimicrobial, anti-inflammatory, and antiviral properties of this versatile class of compounds, offering valuable insights for researchers, scientists, and drug development professionals.

Anticancer Activity: Targeting Key Oncogenic Pathways

Furan derivatives have demonstrated significant potential as anticancer agents, with numerous studies reporting potent cytotoxic activity against a range of cancer cell lines.[2][3] The anticancer efficacy of these compounds is often linked to the specific substitution patterns on the furan ring, which dictate their interaction with biological targets.[1]

Comparative Performance of Anticancer Furan Derivatives

The cytotoxic effects of furan-containing compounds are typically quantified by their half-maximal inhibitory concentration (IC50) value, which represents the concentration required to inhibit 50% of cancer cell growth. A lower IC50 value indicates greater potency. The following table summarizes the in vitro anticancer activity of several representative furan derivatives against various human cancer cell lines, with the widely used chemotherapeutic drug Doxorubicin included for comparison.

Compound Class/NameCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Source(s)
Benzo[b]furan derivative 36 MCF-7 (Breast)0.051Doxorubicin2.8[4],[5]
Benzo[b]furan derivative 26 MCF-7 (Breast)0.057Doxorubicin2.8[4],[5]
Furan-based derivative 7 MCF-7 (Breast)2.96--[6]
Furan-based derivative 4 MCF-7 (Breast)4.06--[6]
Nitrofuran-thiazolidinone 14b MCF-7 (Breast)0.85--[7]
Furan-fused Chalcone 6a HL-60 (Leukemia)20.9--[8]
Furan-fused Chalcone 7 HL-60 (Leukemia)59.6--[8]

Insights from Experimental Data:

The data clearly indicates that certain benzo[b]furan derivatives exhibit exceptionally potent activity against the MCF-7 breast cancer cell line, with IC50 values in the nanomolar range, significantly lower than that of the standard drug Doxorubicin.[4] This highlights the potential for developing highly effective and targeted anticancer agents based on the furan scaffold. The selectivity of some of these compounds for cancer cells over normal cells further underscores their therapeutic promise.[6] Structure-activity relationship (SAR) studies often reveal that the nature and position of substituents on the furan or fused ring system are critical for potent cytotoxic activity.[1][3]

Mechanism of Action: Inhibition of PI3K/Akt and Wnt/β-Catenin Signaling

A significant body of evidence points to the ability of furan-containing compounds to exert their anticancer effects by modulating key signaling pathways that are frequently dysregulated in cancer, such as the PI3K/Akt/mTOR and Wnt/β-catenin pathways.[4][9]

The PI3K/Akt/mTOR pathway is a critical regulator of cell survival, proliferation, and metabolism. Its aberrant activation is a hallmark of many cancers.[4] Certain benzo[b]furan derivatives have been shown to inhibit this pathway, leading to the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[4]

The Wnt/β-catenin pathway plays a crucial role in embryonic development and tissue homeostasis. Its inappropriate activation is strongly linked to the development of various cancers.[10][11] The central event in this pathway is the accumulation and nuclear translocation of β-catenin, which then acts as a transcriptional co-activator for genes involved in cell proliferation. Furan-containing compounds have been identified that can suppress the transcriptional activity of the β-catenin/TCF complex, thereby inhibiting cancer cell growth.[9]

PI3K_Wnt_Pathway_Inhibition cluster_PI3K PI3K/Akt Pathway cluster_Wnt Wnt/β-catenin Pathway PI3K PI3K PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt P mTOR mTOR Akt->mTOR P Apoptosis Apoptosis Akt->Apoptosis | Proliferation Proliferation mTOR->Proliferation Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dsh Dsh Frizzled->Dsh GSK3b GSK3b Dsh->GSK3b | B_catenin B_catenin GSK3b->B_catenin Degradation B_catenin_nuc B_catenin_nuc B_catenin->B_catenin_nuc Translocation TCF_LEF TCF_LEF B_catenin_nuc->TCF_LEF Activation Target_Genes Target_Genes TCF_LEF->Target_Genes Furan_Compound Furan-Containing Compound Furan_Compound->PI3K Inhibits Furan_Compound->TCF_LEF Inhibits Transcription caption Furan compounds inhibit cancer cell proliferation by targeting the PI3K/Akt and Wnt/β-catenin pathways. Antimicrobial_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Start Start: Bacterial/Fungal Culture Inoculum Prepare Inoculum (0.5 McFarland) Start->Inoculum Serial_Dilution Serial Dilution of Furan Compound Start->Serial_Dilution Inoculation Inoculate Microtiter Plate Inoculum->Inoculation Serial_Dilution->Inoculation Incubation Incubate (37°C, 18-24h) Inoculation->Incubation Observation Visual Observation of Growth Incubation->Observation MIC_Determination Determine MIC Observation->MIC_Determination End End: MIC Value MIC_Determination->End caption Workflow for determining the Minimum Inhibitory Concentration (MIC) of furan compounds.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the furan derivative in a suitable solvent. Perform serial two-fold dilutions of the compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth). [1]2. Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well. [1]3. Inoculation: Add the diluted microbial inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control (microorganism in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. [1]

Anti-inflammatory and Antiviral Activities

Beyond their anticancer and antimicrobial properties, furan derivatives have also shown promise as anti-inflammatory and antiviral agents.

Anti-inflammatory Effects

Certain furan-containing compounds have been found to exhibit anti-inflammatory activity by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2). The inhibition of COX-2 is a major mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs).

Antiviral Potential

The furan scaffold is also present in molecules with antiviral activity. For example, a series of furan-substituted spirothiazolidinones have been synthesized and shown to be active against the influenza A/H3N2 virus, with some analogues exhibiting potent activity with EC50 values around 1 µM. [12]

Compound Class/Name Virus Activity Metric Value Source(s)
Spirothiazolidinone 3c Influenza A/H3N2 EC50 ~1 µM [12]

| Spirothiazolidinone 3d | Influenza A/H3N2 | EC50 | ~1 µM | [12]|

Conclusion and Future Directions

The furan ring is a remarkably versatile scaffold that has given rise to a plethora of biologically active compounds with therapeutic potential across diverse disease areas. The ease of chemical modification of the furan nucleus allows for the systematic exploration of structure-activity relationships, enabling the optimization of potency, selectivity, and pharmacokinetic properties. The compelling preclinical data for many furan derivatives, particularly in the fields of oncology and infectious diseases, strongly supports their continued development. Future research should focus on elucidating the precise molecular targets of these compounds, exploring novel furan-based chemical space, and advancing the most promising candidates into in vivo efficacy and safety studies. The rich chemistry and broad biological activity of furan-containing compounds ensure that they will remain a focal point of drug discovery efforts for years to come.

References

  • Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. (n.d.). PubMed Central. [Link]

  • Doxorubicin-Based Hybrid Compounds as Potential Anticancer Agents: A Review. (2022). PubMed Central. [Link]

  • Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. (2020). PubMed Central. [Link]

  • Overview of Antimicrobial Properties of Furan. (2022). Human Journals. [Link]

  • Pharmacological activity of furan derivatives. (2024). AIMS Press. [Link]

  • IC50 values for synthesized compounds against cancer cell lines. (n.d.). ResearchGate. [Link]

  • Furan: A Promising Scaffold for Biological Activity. (2024). International Journal of Advanced Biological and Biomedical Research. [Link]

  • Advancements in Synthetic Strategies and Biological Effects of Ciprofloxacin Derivatives: A Review. (n.d.). PubMed Central. [Link]

  • Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. (2022). PubMed Central. [Link]

  • Design, synthesis and in vitro antimicrobial activity of furan-based pyrimidine- thiazolidinones as potential bioactive molecule. (n.d.). Indian Journal of Chemistry. [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). PubMed Central. [Link]

  • Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells. (2016). PubMed. [Link]

  • Nature-derived compounds modulating Wnt/β-catenin pathway: a preventive and therapeutic opportunity in neoplastic diseases. (n.d.). PubMed Central. [Link]

  • Synthesis and Structure–Activity Relationship Studies of Furan-ring Fused Chalcones as Antiproliferative Agents. (n.d.). Anticancer Research. [Link]

  • Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. (2021). ResearchGate. [Link]

  • Examples of furan derivatives with biological activity. (n.d.). ResearchGate. [Link]

  • Advances in the development of Wnt/β-catenin signaling inhibitors. (n.d.). RSC Publishing. [Link]

  • Anticancer Potential of Pyridoxine-Based Doxorubicin Derivatives: An In Vitro Study. (2024). National Institutes of Health. [Link]

  • IC 50 of furan derivatives against the HeLa, Hepg2 and Vero cell lines. (n.d.). ResearchGate. [Link]

  • Inhibition of PI3K/Akt/mTOR Signaling by Natural Products. (n.d.). PubMed Central. [Link]

  • MIC value against Gram-positive bacteria and fungi. The concentration... (n.d.). ResearchGate. [Link]

  • In vitro MIC values of ciprofloxacin derivatives against certain G(+)- and G(−)-strains. (n.d.). ResearchGate. [Link]

  • Targeting Wnt/β-Catenin Pathway by Flavonoids: Implication for Cancer Therapeutics. (n.d.). MDPI. [Link]

  • Design, synthesis and anti-influenza virus activity of furan-substituted spirothiazolidinones. (n.d.). PubMed. [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). MDPI. [Link]

  • Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. (n.d.). MDPI. [Link]

  • Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). PubMed. [Link]

  • Comparison of doxorubicin IC50 using untreated HepG2 cells to the rue-,... (n.d.). ResearchGate. [Link]

  • Wnt/β-catenin signaling: components, mechanisms, and diseases. (n.d.). PubMed Central. [Link]

  • The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review. (n.d.). MDPI. [Link]

  • IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. (n.d.). ResearchGate. [Link]

  • Antimicrobial Furancarboxylic Acids from a Penicillium sp. (2020). Journal of Natural Products. [Link]

  • Ciprofloxacin derivatives and their antibacterial activities. (2020). ResearchGate. [Link]

  • Synthesis and in vitro protein tyrosine kinase inhibitory activity of furan-2-yl(phenyl)methanone derivatives. (2011). PubMed. [Link]

  • Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives. (n.d.). MDPI. [Link]

Sources

Safety & Regulatory Compliance

Safety

1-(Oxolan-2-yl)propan-2-one proper disposal procedures

Topic: 1-(Oxolan-2-yl)propan-2-one Proper Disposal Procedures CAS: 1073-73-0 Synonyms: (Tetrahydrofuran-2-yl)acetone, 1-(Tetrahydro-2-furanyl)-2-propanone[1][2][3] Part 1: Core Directive This guide provides an operationa...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-(Oxolan-2-yl)propan-2-one Proper Disposal Procedures CAS: 1073-73-0 Synonyms: (Tetrahydrofuran-2-yl)acetone, 1-(Tetrahydro-2-furanyl)-2-propanone[1][2][3]

Part 1: Core Directive

This guide provides an operational framework for the safe disposal of 1-(Oxolan-2-yl)propan-2-one . Unlike standard organic solvents, this molecule presents a dual-hazard profile : it combines the flammability of a ketone with the peroxide-forming potential of a tetrahydrofuran (oxolane) derivative.[1][2]

The Critical Safety Rule: Never attempt to transport or dispose of this chemical without first assessing its peroxide status. The oxolane ring renders this compound susceptible to autoxidation, creating potentially explosive hydroperoxides at the C-2 position.[1][2]

Part 2: Hazard Profiling & Pre-Disposal Assessment

The "Double Threat" Mechanism

To handle this chemical safely, you must understand why it is dangerous.

  • Flammability (Ketone Moiety): The propan-2-one side chain contributes to a low flash point (estimated < 60°C), classifying it as an Ignitable Waste (D001) under RCRA.[1][2]

  • Explosive Instability (Oxolane Ring): The ether oxygen in the ring stabilizes radical formation at the alpha-carbon (C-2).[1][2] Upon exposure to air and light, this radical reacts with oxygen to form hydroperoxides.

    • Risk Factor:[4] If the solvent evaporates, these peroxides concentrate and can detonate with friction (e.g., unscrewing a cap) or heat.[5]

Pre-Disposal Decision Tree

Before moving the container, execute this logic flow to determine the safe disposal path.

DisposalDecisionTree Start Start: Waste Assessment VisualCheck 1. Visual Inspection (Crystals/Solids?) Start->VisualCheck DoNotTouch STOP immediately. Do not move/open. Contact Bomb Squad/High Hazard Team. VisualCheck->DoNotTouch Yes (Crystals Present) TestPeroxides 2. Test Peroxide Concentration (Quantofix / Starch-Iodide) VisualCheck->TestPeroxides No (Liquid Clear) ResultLow < 20 ppm (Low Risk) TestPeroxides->ResultLow ResultMed 20 - 100 ppm (Medium Risk) TestPeroxides->ResultMed ResultHigh > 100 ppm (High Risk) TestPeroxides->ResultHigh DisposalStream Standard Solvent Disposal (Incineration) ResultLow->DisposalStream Stabilize Chemical Treatment (Reduce Peroxides) ResultMed->Stabilize ResultHigh->DoNotTouch If crystals suspected ResultHigh->Stabilize If safe to handle Stabilize->DisposalStream Retest confirms <20 ppm

Figure 1: Decision logic for assessing peroxide risks prior to disposal.[1][2][3]

Part 3: Step-by-Step Disposal Protocol

Phase 1: Inspection & Testing

Objective: Verify the container is safe to handle.

  • Visual Check: Without moving the bottle, inspect the liquid level and the cap.

    • Danger Signs: White crystals around the cap threads, stratification (layers) in the liquid, or a "cloudy" precipitate.

    • Action: If observed, evacuate the lab and contact EHS/Emergency Services immediately. This indicates polymerized peroxides which are shock-sensitive.[1][2]

  • Peroxide Testing: If the liquid is clear:

    • Use a semi-quantitative strip (e.g., Quantofix® Peroxide 100).

    • Dip the strip into the solvent for 1 second.

    • Read result after 15 seconds.

    • Note: If the chemical is old (>1 year) and untested, perform this test behind a blast shield.

Phase 2: Stabilization (If Peroxides > 20 ppm)

Objective: Chemically reduce peroxides to non-explosive alcohols before transport.

  • Reagent: Acidified Ferrous Sulfate Solution (FeSO₄).

  • Protocol:

    • Prepare a solution of 60g FeSO₄ + 6mL conc. H₂SO₄ + 110mL water.

    • Add 6mL of this solution for every 1L of solvent.

    • Shake gently (if safe) or stir. The Fe²⁺ reduces peroxides to alcohols, oxidizing to Fe³⁺ (solution turns brownish-red).[2]

    • Retest: Ensure peroxides are < 20 ppm before declaring it safe for waste streams.

Phase 3: Packaging & Labeling

Objective: Compliant packaging for incineration.

ParameterSpecification
Container Type HDPE or Glass (Amber preferred). Cap must be vented if evolution of gas is suspected, though standard caps are usually fine for stabilized waste.
Segregation Do NOT mix with Oxidizers (Nitric acid, Peroxides) or Strong Acids.[3] Segregate from Class 4.1 Flammable Solids.
Labeling Must read: "Hazardous Waste - 1-(Oxolan-2-yl)propan-2-one".[1][2][3] Hazard Checkboxes: [x] Flammable [x] Toxic
RCRA Codes D001 (Ignitable).[3] Note: If peroxides are untreated and high, it may be D003 (Reactive), but most waste haulers will refuse D003. Stabilization is key.
Phase 4: Final Disposal Method
  • Primary Method: High-Temperature Incineration.[1][2]

    • This ensures complete destruction of the organic framework and the ether linkage.

  • Prohibited Methods:

    • Drain Disposal: Strictly prohibited. The compound is toxic to aquatic life and creates explosion risks in plumbing.

    • Evaporation:[5] Do not leave caps off in fume hoods. This concentrates peroxides and increases explosion risk.[5]

Part 4: Emergency Response

  • Spill (< 500 mL):

    • Eliminate all ignition sources (Bunsen burners, hot plates).

    • Cover spill with activated carbon or non-combustible absorbent (vermiculite).

    • Scoop into a pail using non-sparking tools.

  • Skin/Eye Contact:

    • Eyes: Rinse for 15 minutes. The ketone group is a severe irritant.

    • Skin: Wash with soap and water.[6] The solvent defats skin, leading to dermatitis.

References

  • National Center for Biotechnology Information (NCBI). 1-(Oxolan-2-yl)propan-2-one (Compound).[1][2] PubChem. [Link][2]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. [Link][2]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. (Defining D001 and D003 wastes). [Link]

  • Clark, D.E. Peroxides and Peroxide-Forming Compounds.[2] Chemical Health and Safety, 2001. (Authoritative source on peroxide classes). [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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